J22352
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-22(25-31)19-12-10-18(11-13-19)16-27-21-9-5-4-8-20(21)23(29)26(24(27)30)15-14-17-6-2-1-3-7-17/h1-13,31H,14-16H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJIKUXUKSADFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
J22352: A PROTAC-like Molecule Targeting HDAC6 for Degradation in Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action and Therapeutic Potential
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of J22352, a highly selective, PROTAC-like inhibitor of Histone Deacetylase 6 (HDAC6). This compound uniquely promotes the degradation of HDAC6, leading to significant anti-cancer effects, particularly in glioblastoma. This guide details the molecule's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.
Core Mechanism: this compound-Mediated HDAC6 Degradation
This compound functions as a Proteolysis-Targeting Chimera (PROTAC)-like molecule, inducing the degradation of HDAC6.[1][2][3] This process is initiated by the accumulation of p62, which facilitates the delivery of ubiquitinated HDAC6 to the proteasome for degradation.[2][3][4] The resulting decrease in HDAC6 levels inhibits autophagy, reduces cancer cell migration, and triggers autophagic cell death.[2][3][4] Furthermore, this compound has been shown to enhance anti-tumor immunity by reducing the immunosuppressive activity of PD-L1.[1][2][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| HDAC6 IC50 | - | 4.7 nM | [1] |
| Cell Viability Assay | U87MG | Dose-dependent decrease (0.1-20 µM; 72 hours) | [1] |
| HDAC6 Protein Abundance | U87MG | Dose-dependent decrease (10 µM; 24 hours) | [1] |
| Apoptosis Induction (IC50) | M2-10B4 | 15.83 µM (24 hours) | [6] |
| Apoptosis Induction (IC50) | OP-9 | 82.0 µM (24 hours) | [6] |
| HDAC6 Activity Inhibition | M2-10B4 | 15.83 µM (24h), 5.02 µM (48h) | [7] |
| HDAC6 Activity Inhibition | OP-9 | 82.0 µM (24h), 13.46 µM (48h) | [7] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Outcome | Reference |
| Tumor Growth Inhibition (TGI) | Male nude mice | 10 mg/kg (i.p. daily for 14 days) | >80% TGI | [1] |
| Immune Response | Immunocompetent mice with GL261 glioma cells | Not specified | Increased CD8+ T cells, IL-2, IFN-γ; Reduced IL-6 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its investigation.
Detailed Experimental Protocols
While specific, detailed protocols are proprietary to the conducting laboratories, the following outlines are based on standard methodologies in the field and information from the provided search results.
Cell Culture and this compound Treatment
-
Cell Lines: Glioblastoma cell lines such as U87MG or murine glioma cells like GL261 are commonly used.[1][5]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.[1]
-
Treatment: Cells are seeded in plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO) for the indicated time periods (e.g., 24, 48, 72 hours).[1]
Western Blot Analysis
-
Purpose: To determine the protein levels of HDAC6, acetylated tubulin (a downstream target of HDAC6), p62, and markers of apoptosis.
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-HDAC6, anti-acetyl-α-tubulin, anti-p62, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control like GAPDH or β-actin is used to ensure equal protein loading.[7]
-
Cell Viability Assay
-
Purpose: To assess the effect of this compound on the proliferation and viability of cancer cells.
-
Procedure (e.g., MTT or CCK-8 assay):
-
Cells are seeded in 96-well plates and treated with this compound as described above.
-
At the end of the treatment period, the assay reagent (e.g., MTT or CCK-8) is added to each well.
-
After incubation for a specified time, the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
In Vivo Tumor Xenograft Studies
-
Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells to establish tumors.[1] For immunotherapy studies, immunocompetent mice are used.[5]
-
Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. This compound is administered, for example, via intraperitoneal (i.p.) injection daily for a specified duration.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Toxicity Assessment: The body weight of the mice is monitored throughout the study as an indicator of treatment-related toxicity.[1]
-
Conclusion
This compound represents a promising therapeutic agent that selectively targets HDAC6 for degradation. Its unique PROTAC-like mechanism of action, leading to the inhibition of autophagy and enhancement of anti-tumor immunity, provides a strong rationale for its continued investigation and development as a novel cancer therapy, particularly for challenging malignancies like glioblastoma. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug developers interested in exploring the full potential of this innovative molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating the discovery and synthesis of J22352
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To fulfill your request, I would require access to specific research articles, patents, or internal documentation detailing the discovery, synthesis, and biological activity of J22352. If you can provide this information, I would be happy to assist in structuring it into the requested technical guide format.
J22352: A Novel HDAC6 Inhibitor Enhancing Anti-Tumor Immunity in Glioblastoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
J22352 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with a unique proteolysis-targeting chimera (PROTAC)-like mechanism of action.[1][2][3] In preclinical studies, particularly in the context of glioblastoma (GBM), this compound has demonstrated significant anti-tumor effects. These effects are attributed to its ability to induce the degradation of HDAC6, modulate autophagy, and subsequently enhance the host's anti-tumor immune response by reducing the expression of the immune checkpoint protein, programmed death-ligand 1 (PD-L1). This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
| Parameter | Value | Cell Line/Model | Assay | Reference |
| IC50 (HDAC6 Inhibition) | 4.7 nM | N/A | Enzymatic Assay | [2][3] |
| Cell Viability Reduction | Dose-dependent | U87MG (Glioblastoma) | MTT Assay (72 hours) | [2] |
| Tumor Growth Inhibition (TGI) | >80% | Male nude mice with U87MG xenografts | In vivo study (10 mg/kg, i.p. daily for 14 days) | [2] |
Table 1: In Vitro and In Vivo Efficacy of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism centered on the degradation of HDAC6.
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PROTAC-like HDAC6 Degradation: Unlike conventional inhibitors that only block enzyme activity, this compound's PROTAC-like properties lead to the ubiquitination and subsequent proteasomal degradation of the HDAC6 protein.[1][3] This results in a sustained depletion of HDAC6.
-
Autophagy Modulation: The degradation of HDAC6 by this compound is associated with an accumulation of p62, a key autophagy receptor, suggesting a disruption of the autophagic process.[1][3] This inhibition of autophagy contributes to cancer cell death.[1]
-
Enhancement of Anti-Tumor Immunity: A critical consequence of this compound treatment is the reduction of the immunosuppressive protein PD-L1.[1] By downregulating PD-L1 on tumor cells, this compound helps to restore the activity of the host's immune system, allowing for a more effective anti-tumor response.
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
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Cell Seeding: U87MG human glioblastoma cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1 to 20 µM) or a vehicle control (DMSO) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells.
Western Blot Analysis
-
Cell Lysis: U87MG cells are treated with this compound (e.g., 10 µM) for 24 hours. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against HDAC6, acetyl-α-tubulin, PD-L1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
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Animal Model: Male nude mice (e.g., 4-6 weeks old) are used.
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Tumor Cell Implantation: U87MG cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: this compound is administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily for 14 consecutive days. The control group receives a vehicle control.
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Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) rate is calculated.
Conclusion
This compound represents a promising therapeutic candidate for glioblastoma and potentially other cancers. Its unique PROTAC-like mechanism of action, leading to the degradation of HDAC6, offers a distinct advantage over traditional enzymatic inhibitors. The downstream effects on autophagy and, critically, the reduction of PD-L1 expression, bridge the gap between targeted therapy and immunotherapy. The preclinical data strongly support further investigation of this compound in clinical settings to evaluate its safety and efficacy in patients. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this novel anti-cancer agent.
References
J22352: A Novel HDAC6 Inhibitor Modulating PD-L1 Expression in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
J22352 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with a proteolysis-targeting chimera (PROTAC)-like mechanism of action.[1][2][3] Emerging research, particularly in the context of glioblastoma, has identified this compound as a promising anti-cancer agent that not only induces cancer cell death but also enhances anti-tumor immunity.[2][3] A critical aspect of its immunomodulatory function is its ability to reduce the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells, thereby mitigating a key mechanism of immune evasion.[1][3][4] This guide provides a comprehensive overview of the core findings related to this compound's effect on PD-L1, including its mechanism of action, available data, and relevant experimental methodologies.
Introduction to this compound and PD-L1
This compound is a small molecule that selectively targets HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Unlike traditional HDAC inhibitors, this compound not only inhibits the enzymatic activity of HDAC6 but also promotes its proteasomal degradation.[2][3] This dual action leads to a sustained decrease in HDAC6 levels within cancer cells. This compound has demonstrated significant anti-tumor effects, including the inhibition of cell migration and the induction of autophagic cancer cell death, particularly in glioblastoma models.[2][3]
Programmed Death-Ligand 1 (PD-L1) , also known as CD274 or B7-H1, is a transmembrane protein expressed on the surface of various cells, including cancer cells.[5] When PD-L1 binds to its receptor, PD-1, on activated T cells, it transmits an inhibitory signal that dampens the T cell's anti-tumor activity.[5] This is a major mechanism by which tumors evade the host immune system. Consequently, targeting the PD-1/PD-L1 axis has become a cornerstone of modern cancer immunotherapy.[5] The ability of this compound to reduce PD-L1 expression presents a novel strategy to enhance the efficacy of immune checkpoint blockade.
Data Presentation: this compound's Efficacy and Impact on Cancer Cells
| Compound | Target | IC50 | Cell Line | Assay Type | Reference |
| This compound | HDAC6 | 4.7 nM | N/A | Enzymatic Assay | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Cell Line | Effect | Concentration | Duration | Reference |
| This compound | U87MG (Glioblastoma) | Decreased cell viability | 0.1-20 µM | 72 hours | [1] |
| This compound | U87MG (Glioblastoma) | Decreased HDAC6 protein abundance | 10 µM | 24 hours | [1] |
| This compound | M2-10B4 | IC50 for cell viability | 15.83 µM | 24 hours | [6] |
| This compound | OP-9 | IC50 for cell viability | 82.0 µM | 24 hours | [6] |
Table 2: Cellular Effects of this compound
| Compound | Model | Effect | Dosage | Duration | Reference |
| This compound | Male nude mice with glioblastoma xenografts | >80% tumor growth inhibition (TGI) | 10 mg/kg (i.p. daily) | 14 days | [1] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
Signaling Pathways and Mechanism of Action
This compound's effect on PD-L1 expression is believed to be mediated through its primary function as an HDAC6 inhibitor. The proposed signaling pathway involves the modulation of transcription factors that regulate the CD274 gene (which encodes PD-L1). In other cancer types, such as melanoma and osteosarcoma, HDAC6 has been shown to regulate PD-L1 expression via the STAT3 transcription factor.[4][7] While not explicitly confirmed for this compound in glioblastoma in the reviewed literature, this represents a highly plausible mechanism.
Diagram of this compound's Proposed Mechanism of Action```dot
Caption: Standard workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., U87MG glioblastoma cells) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for PD-L1 (e.g., rabbit anti-PD-L1) and a loading control (e.g., mouse anti-β-actin), diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the PD-L1 band intensity to the corresponding loading control band intensity.
Flow Cytometry for Surface PD-L1 Expression
This protocol measures the expression of PD-L1 on the surface of intact cancer cells.
Methodology:
-
Cell Culture and Treatment: Treat cultured cancer cells with this compound as described in the Western blotting protocol.
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Staining: Resuspend approximately 1x10^6 cells in FACS buffer (PBS with 2% FBS). Add a fluorochrome-conjugated anti-PD-L1 antibody (e.g., PE-conjugated anti-PD-L1) or a corresponding isotype control antibody.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the live cell population and compare the median fluorescence intensity (MFI) of PD-L1 staining between this compound-treated and control cells.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that combats cancer through a dual mechanism: direct cytotoxicity via autophagy inhibition and immune system reactivation by reducing PD-L1 expression. T[2][3]he selective inhibition and degradation of HDAC6 by this compound disrupts key signaling pathways that cancer cells, particularly glioblastoma, exploit for survival and immune evasion.
[1][2]Further research is required to:
-
Quantify the precise dose-dependent effect of this compound on PD-L1 mRNA and protein expression across a broader range of cancer cell lines.
-
Elucidate the exact signaling cascade linking this compound-mediated HDAC6 degradation to the downregulation of PD-L1 in glioblastoma, confirming the role of STAT3 or identifying other key mediators.
-
Evaluate the synergistic potential of this compound in combination with approved anti-PD-1/PD-L1 immune checkpoint inhibitors in preclinical and clinical settings.
The continued investigation of this compound will be crucial in determining its potential as a standalone or combination therapy to overcome immune resistance in cancer treatment.
References
- 1. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of HDAC6 in Glioblastoma Multiforme: A New Avenue to Therapeutic Interventions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. Role of the HDAC6/STAT3 pathway in regulating PD-L1 expression in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying PD-L1 Expression to Monitor Immune Checkpoint Therapy: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of PD-L1 and CD3 Expression in Glioblastoma Patients and Correlation with Outcome: A Single Center Report [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Potential of J22352 in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Preliminary studies on J22352 have primarily focused on its role in glioblastoma. To date, no direct studies have been published on the efficacy or mechanism of this compound in neurodegenerative diseases. This guide synthesizes the available information on this compound's mechanism of action as a selective Histone Deacetylase 6 (HDAC6) inhibitor and the established role of HDAC6 in the pathology of various neurodegenerative disorders to provide a scientific rationale for its potential therapeutic application in this context.
Executive Summary
This compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase.[1] While current research has centered on its anti-cancer properties, particularly in glioblastoma, the unique functions of its target, HDAC6, present a compelling case for its investigation in neurodegenerative diseases. HDAC6 is a cytoplasmic enzyme with key roles in protein quality control, microtubule dynamics, and intracellular transport, processes that are frequently dysregulated in conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS).[2][3] This document provides a comprehensive overview of the preclinical data available for this compound, detailed experimental protocols from its existing studies, and a theoretical framework for its application in neurodegenerative disease research.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound from studies conducted in the context of glioblastoma.
| Parameter | Value | Cell Line/Model | Source |
| IC50 | 4.7 nM | HDAC6 Enzyme Assay | [1] |
| In Vitro Cell Viability | Dose-dependent decrease (0.1-20 µM) | U87MG glioblastoma cells | [2] |
| In Vivo Tumor Growth Inhibition | >80% | Male nude mice with glioblastoma xenografts (10 mg/kg, i.p. daily for 14 days) | [2] |
The Role of HDAC6 in Neurodegenerative Diseases: A Therapeutic Rationale for this compound
HDAC6's involvement in key cellular processes implicated in neurodegeneration makes it a promising therapeutic target.
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Alzheimer's Disease (AD): HDAC6 expression is increased in the hippocampus of AD patients.[4] Its inhibition has been shown to restore learning and memory in mouse models of AD, an effect linked to the rescue of amyloid-β-mediated impairment of mitochondrial trafficking.[5] Furthermore, HDAC6 deacetylates tau, and inhibition of HDAC6 can reduce tau pathology.[2]
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Parkinson's Disease (PD): HDAC6 is involved in the clearance of protein aggregates, a hallmark of PD.[6] Pharmacological inhibition of HDAC6 protects dopaminergic neurons in experimental models of PD, potentially by reducing neuroinflammation and oxidative stress.[6][7]
-
Huntington's Disease (HD): A defect in microtubule-based transport is a key feature of HD. HDAC inhibitors have been shown to increase the transport of crucial factors like brain-derived neurotrophic factor (BDNF) by inhibiting HDAC6 and increasing α-tubulin acetylation.[8] However, it is noteworthy that one study found that genetic depletion of HDAC6 did not alter disease progression in an R6/2 mouse model of HD.[9][10]
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Amyotrophic Lateral Sclerosis (ALS): Pharmacological inhibition and genetic silencing of HDAC6 have been demonstrated to restore axonal transport defects in motor neurons derived from FUS-ALS patients.[11][12][13] This rescue is associated with an increase in the acetylation of α-tubulin.[11][13]
Given that this compound is a highly selective HDAC6 inhibitor, it is plausible that it could exert neuroprotective effects through these mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical studies of this compound in glioblastoma. These protocols can serve as a foundation for designing future studies in neurodegenerative models.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation of cultured cells.
-
Cell Seeding: Plate cells (e.g., U87MG) in 96-well plates in triplicate.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) for a specified duration (e.g., 72 hours).[2]
-
Reagent Incubation: At the end of the treatment period, add a cell proliferation agent such as WST-1 or MTT to each well.[11]
-
Absorbance Measurement: Incubate for approximately 30 minutes to 4 hours, then measure the absorbance at the appropriate wavelength (e.g., 440 nm for WST-1) using a microplate reader.[11]
-
Data Analysis: Normalize the absorbance values of the treated groups to the vehicle-treated control group to determine the percentage of cell viability.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels following treatment with this compound.
-
Cell Lysis: Treat cells (e.g., U87MG) with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).[2] Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., HDAC6, acetylated α-tubulin, PD-L1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., GBM 8401/luc2) into the flank of immunodeficient mice (e.g., nude mice).[14]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-120 mm³), randomize the mice into treatment and control groups.[14]
-
Treatment Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) daily for a defined period (e.g., 14-21 days).[2][14]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Established Signaling Pathway of this compound in Glioblastoma
The following diagram illustrates the known mechanism of action of this compound in glioblastoma, where it acts as a PROTAC-like molecule to induce the degradation of HDAC6.[15][16]
Caption: this compound mechanism in glioblastoma.
Hypothetical Signaling Pathway of this compound in Neurodegenerative Disease
This diagram proposes a potential mechanism by which this compound could exert neuroprotective effects, based on the known functions of HDAC6 in neurodegeneration.
Caption: Hypothetical neuroprotective pathway of this compound.
Experimental Workflow for Assessing this compound in a Neurodegenerative Model
The following workflow outlines a potential experimental design for the initial preclinical evaluation of this compound in a mouse model of a neurodegenerative disease (e.g., an AD mouse model).
Caption: Preclinical workflow for this compound evaluation.
Conclusion and Future Directions
While the direct study of this compound in neurodegenerative diseases is yet to be undertaken, its high selectivity for HDAC6, a key player in neuronal homeostasis, provides a strong rationale for its investigation. The established role of HDAC6 in protein aggregation, microtubule stability, and axonal transport, all of which are compromised in neurodegenerative conditions, positions this compound as a promising candidate for further preclinical research. Future studies should focus on evaluating the efficacy of this compound in relevant animal models of Alzheimer's, Parkinson's, Huntington's, and ALS, utilizing the experimental frameworks detailed in this guide. Such research will be crucial in determining the therapeutic potential of this selective HDAC6 inhibitor for these devastating diseases.
References
- 1. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of PD-L1 expression in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. A Selective Histone Deacetylase Inhibitor Induces Autophagy and Cell Death via SCNN1A Downregulation in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Demethoxycurcumin Suppresses Human Brain Glioblastoma Multiforme GBM 8401 Cell Xenograft Tumor in Nude Mice In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
J22352 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
J22352 is a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor with a proteolysis-targeting chimera (PROTAC)-like mechanism of action.[1][2] It demonstrates significant anti-cancer effects in glioblastoma by promoting the degradation of HDAC6, leading to the inhibition of autophagy and an enhanced anti-tumor immune response.[1][2][3] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound in glioblastoma cell lines.
Mechanism of Action
This compound functions as a selective HDAC6 inhibitor with an IC50 of 4.7 nM.[1] Its PROTAC-like properties result in the accumulation of p62 and subsequent proteasomal degradation of HDAC6.[2][3] This targeted degradation of HDAC6 in glioblastoma cells leads to several downstream anti-cancer effects, including decreased cell migration, induction of autophagic cancer cell death, and a reduction in the immunosuppressive activity of PD-L1.[2][3]
Signaling Pathway of this compound in Glioblastoma
Caption: this compound inhibits HDAC6, leading to its proteasomal degradation, which in turn inhibits autophagy and cell migration, and reduces PD-L1 expression, ultimately promoting anti-tumor effects.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in in vitro studies.
Table 1: Potency and Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| HDAC6 IC50 | - | 4.7 nM | [1] |
| Cell Viability | U87MG | Dose-dependent decrease (0.1-20 µM) | [1] |
| HDAC6 Protein | U87MG | Dose-dependent decrease (at 10 µM) | [1] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on glioblastoma cells.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for J22352 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
J22352 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] It functions as a proteolysis-targeting chimera (PROTAC)-like molecule, promoting the degradation of HDAC6.[1][3][4] This activity leads to various downstream effects, including the inhibition of autophagy and the enhancement of anti-tumor immune responses, making this compound a compound of significant interest in cancer research, particularly for glioblastoma.[1][3][4][5] These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the signaling pathways affected by this compound.
Data Presentation
The following tables summarize the effective concentrations of this compound in various cell lines and experimental contexts.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 Value | Assay Duration | Assay Type | Reference |
| U-87 MG | Human Glioblastoma | 1.56 µM | 72 hours | Antiproliferative Assay (MTT) | [2] |
| A549 | Human Lung Carcinoma | 7.87 µM | 72 hours | Cytotoxicity Assay (MTT) | [1][2] |
| Lewis Lung Carcinoma (LL/2) | Mouse Lung Carcinoma | 7.87 µM | 72 hours | Cytotoxicity Assay (MTT) | [1][2] |
| M2-10B4 | Bone Marrow-derived Fibroblast | 15.83 µM (24h), 5.02 µM (48h) | 24 and 48 hours | Not Specified | [6] |
| OP-9 | Bone Marrow-derived Fibroblast | 82.0 µM (24h), 13.46 µM (48h) | 24 and 48 hours | Not Specified | [6] |
Table 2: Recommended Working Concentrations of this compound for In Vitro Experiments
| Cell Line | Experiment | Concentration | Incubation Time | Observed Effect | Reference |
| U87MG | Cell Viability | 0.1-20 µM | 72 hours | Dose-dependent decrease in cell viability | [1] |
| U87MG | HDAC6 Protein Abundance | 10 µM | 24 hours | Dose-dependent decrease in HDAC6 protein | [1] |
| M2-10B4 | Apoptosis | 15.83 µM | 24 hours | Induction of early apoptosis | [7] |
| OP-9 | Apoptosis | 82.0 µM | 24 hours | Induction of early apoptosis | [7] |
| M2-10B4 | Histone Acetylation | 15.83 µM and 5.02 µM | 24 and 48 hours | Increased histone acetylation | [6] |
| OP-9 | Histone Acetylation | 82.0 µM and 13.46 µM | 24 and 48 hours | Increased histone acetylation | [6] |
Signaling Pathway
This compound selectively inhibits HDAC6, leading to its proteasomal degradation. This action initiates a cascade of events, including the inhibition of autophagy, which can result in cancer cell death. Furthermore, this compound has been shown to reduce the expression of the immunosuppressive protein PD-L1, thereby enhancing the host's anti-tumor immune response.[1][3][5][8]
Caption: this compound signaling pathway.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: MTT assay workflow.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Apoptosis assay workflow.
Western Blotting for HDAC6 Degradation
This protocol is to detect the degradation of HDAC6 protein following this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HDAC6, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells with lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HDAC6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for a loading control.
Caption: Western blot workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of J22352 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
J22352 is a highly selective, PROTAC-like inhibitor of histone deacetylase 6 (HDAC6) with an IC50 value of 4.7 nM.[1][2][] It functions by promoting the proteasomal degradation of HDAC6, leading to various downstream effects, including the inhibition of cancer cell migration and the induction of autophagic cell death. This compound has shown anti-tumor effects in glioblastoma models by inhibiting autophagy and enhancing the anti-tumor immune response.[4][5] Accurate preparation of a this compound stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 415.44 g/mol | [1][][4] |
| Molecular Formula | C₂₄H₂₁N₃O₄ | [2][] |
| CAS Number | 2252395-44-9 | [1][2][4] |
| Appearance | Light yellow to yellow solid | [4][6] |
| Solubility in DMSO | ≥ 10 mM. Up to 125 mg/mL (300.89 mM) with ultrasonic assistance. | [2][4][6] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. | [4][6] |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year. | [1][4][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.15 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 415.44 g/mol / 1000 = 4.1544 mg
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the vial. For a 10 mM solution with 4.15 mg of this compound, you would add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If precipitation is observed, sonicate the solution for 5-10 minutes.[4] Gentle warming may also aid dissolution, but avoid excessive heat.[4] It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened bottle of anhydrous DMSO is recommended.[4][6]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can lead to degradation of the compound.[1]
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4][6]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Involving HDAC6
This compound exerts its effects by targeting HDAC6, which is involved in various cellular processes. The simplified diagram below illustrates the inhibitory action of this compound on the HDAC6 pathway.
Caption: this compound inhibits HDAC6, leading to its degradation.
References
Application Notes and Protocols: J22352 in Glioblastoma Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of J22352, a highly selective Histone Deacetylase 6 (HDAC6) inhibitor with proteolysis-targeting chimera (PROTAC)-like properties, and its utility in the study of glioblastoma (GBM) and glioblastoma stem cells (GSCs).
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and high rates of recurrence. A subpopulation of cells within these tumors, known as glioblastoma stem cells (GSCs), are thought to be a major driver of tumor initiation, maintenance, and therapeutic resistance. HDAC6 is overexpressed in glioblastoma and GSCs, where it plays a crucial role in maintaining stemness and promoting resistance to conventional therapies.[1][2] this compound is a potent and highly selective HDAC6 inhibitor that not only blocks its enzymatic activity but also promotes its proteasomal degradation.[3][4][5] This dual mechanism of action makes this compound a valuable tool for investigating the role of HDAC6 in GSC biology and a potential therapeutic candidate for glioblastoma.
Mechanism of Action
This compound functions as a PROTAC-like molecule, inducing the degradation of HDAC6.[3][5][6] This leads to a variety of downstream effects in glioblastoma cells, including:
-
Induction of Autophagic Cell Death: this compound treatment leads to an increase in autophagic cancer cell death.[5][6]
-
Inhibition of Cell Migration: By targeting HDAC6, a key regulator of cell motility, this compound significantly reduces glioblastoma cell migration.[5][7]
-
Enhancement of Antitumor Immunity: this compound has been shown to reduce the expression of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein, thereby restoring host antitumor activity.[3][5][6]
Data Presentation
The following tables summarize the quantitative data available for this compound in glioblastoma research.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| HDAC6 Inhibition (IC50) | - | 4.7 nM | [3][4] |
| Cell Viability | U87MG | Dose-dependent decrease (0.1-20 µM) | [3] |
| Cell Migration (IC50) | U87MG | 0.21 µM | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Protocol | Outcome | Reference |
| Nude Mice | 10 mg/kg, intraperitoneal injection, daily for 14 days | >80% tumor growth inhibition (TGI) | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on glioblastoma stem cells.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of glioblastoma stem cells.
Materials:
-
Glioblastoma stem cells (e.g., patient-derived GSC lines)
-
Neurosphere culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed GSCs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of neurosphere medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in neurosphere medium (e.g., ranging from 0.1 µM to 20 µM).
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on the migratory capacity of glioblastoma stem cells.
Materials:
-
Glioblastoma stem cells
-
6-well plates
-
200 µL pipette tips
-
This compound
-
Microscope with a camera
Procedure:
-
Seed GSCs in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh neurosphere medium containing this compound at the desired concentration (e.g., 0.21 µM). Include a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Autophagy Assessment (Western Blot for LC3-II and p62)
Objective: To determine if this compound induces autophagy in glioblastoma stem cells.
Materials:
-
Glioblastoma stem cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat GSCs with this compound at the desired concentration and for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound in glioblastoma.
Caption: Experimental workflow for evaluating this compound.
Caption: HDAC6 signaling in glioblastoma stem cells.
References
- 1. The Role of HDAC6 in Glioblastoma Multiforme: A New Avenue to Therapeutic Interventions? [mdpi.com]
- 2. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. probechem.com [probechem.com]
Application Note: Detection of HDAC6 Degradation Using J22352 by Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
J22352 is a highly selective Histone Deacetylase 6 (HDAC6) inhibitor with Proteolysis-Targeting Chimera (PROTAC)-like properties.[1][2][3] Unlike traditional HDAC inhibitors that merely block the enzyme's activity, this compound leads to the proteasomal degradation of the HDAC6 protein.[3][4][5] This dual mechanism of action makes this compound a valuable tool for studying the downstream effects of HDAC6 depletion and a potential therapeutic agent, particularly in oncology.[3][4][5] Western blotting is a crucial technique to confirm and quantify the degradation of HDAC6 protein levels following treatment with this compound. This application note provides a detailed protocol for utilizing this compound to induce HDAC6 degradation and its subsequent detection by western blotting.
Data Presentation
The following table summarizes the quantitative data on HDAC6 degradation in response to this compound treatment in U87MG glioblastoma cells.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Result | Reference |
| U87MG | 10 | 24 | Dose-dependent decrease in HDAC6 protein abundance | [1][3] |
| M2-10B4 | 5.02 | 48 | Suppressed HDAC6 activity | [6][7] |
| M2-10B4 | 15.83 | 24 | Suppressed HDAC6 activity | [6][7] |
| OP-9 | 13.46 | 48 | Suppressed HDAC6 activity | [6][7] |
| OP-9 | 82.0 | 24 | Suppressed HDAC6 activity | [6][7] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound-induced HDAC6 degradation and the general workflow for the western blot experiment.
Experimental Protocols
Materials and Reagents
-
Cell Line: U87MG (or other suitable cell line expressing HDAC6)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: DMEM or appropriate medium for the cell line
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: with β-mercaptoethanol
-
SDS-PAGE Gels: e.g., 4-12% Bis-Tris precast gels
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: (e.g., 25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF Membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-HDAC6 polyclonal antibody or Mouse anti-HDAC6 monoclonal antibody.
-
Loading Control Primary Antibody: e.g., anti-GAPDH or anti-β-actin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG.
-
Chemiluminescent Substrate
-
Western Blot Imaging System
Protocol
1. Cell Culture and this compound Treatment
- Seed U87MG cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours. A DMSO-only treated well should be used as a vehicle control.
2. Cell Lysis and Protein Extraction
- After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[4]
- Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer to each well.[8]
- Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[4]
- Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
3. Protein Quantification
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE
- To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
- Boil the samples at 95-100°C for 5-10 minutes.
- Briefly centrifuge the samples to pellet any debris.
5. SDS-PAGE and Protein Transfer
- Load the prepared samples into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.
- Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
- Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Activate the PVDF membrane with methanol before transfer.
6. Immunoblotting
- Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[9]
- Incubate the membrane with the primary antibody against HDAC6 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin) on the same membrane after stripping or on a separate gel.
7. Detection and Analysis
- Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
- Capture the chemiluminescent signal using a western blot imaging system.
- Quantify the band intensities using densitometry software. Normalize the HDAC6 band intensity to the corresponding loading control band intensity to determine the relative decrease in HDAC6 protein levels.
This application note provides a comprehensive guide for researchers to effectively use this compound to induce HDAC6 degradation and to reliably detect this degradation using western blotting. The provided protocols and diagrams offer a clear framework for experimental design and execution, enabling the accurate assessment of this compound's on-target effect. This methodology is essential for further investigation into the biological roles of HDAC6 and the therapeutic potential of HDAC6 degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 5. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 9. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for J22352 in Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing J22352, a highly selective HDAC6 inhibitor, for the optimal inhibition of autophagy in research settings, with a particular focus on glioblastoma. Detailed protocols for key experiments are provided to ensure reproducible and accurate results.
Introduction
This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its mechanism of action in the context of autophagy involves the promotion of HDAC6 degradation. This leads to an accumulation of p62/SQSTM1, a key autophagy receptor protein, and subsequent inhibition of the autophagic flux.[1][2] This targeted inhibition of autophagy makes this compound a valuable tool for studying the role of autophagy in various cellular processes and a potential therapeutic agent in diseases where autophagy promotes cell survival, such as glioblastoma.[1][3] In glioblastoma, this compound has been shown to induce autophagic cancer cell death.[1][2]
Mechanism of Action: this compound-Mediated Autophagy Inhibition
This compound's primary effect on autophagy is not through direct inhibition of core autophagy-related (Atg) proteins. Instead, it targets HDAC6, a cytosolic enzyme involved in various cellular processes, including protein quality control and cytoskeletal dynamics. The inhibition of HDAC6 by this compound initiates a cascade of events that ultimately disrupts the autophagy pathway.
The proposed signaling pathway is as follows:
Quantitative Data Summary
The optimal concentration and duration of this compound treatment for autophagy inhibition can vary depending on the cell line and experimental conditions. Based on available literature for HDAC6 inhibitors in glioblastoma cells, the following tables summarize key quantitative data to guide experimental design.
Table 1: In Vitro this compound Treatment Parameters for Autophagy Inhibition in Glioblastoma Cells
| Parameter | Cell Line | Concentration Range | Treatment Duration | Key Observations | Reference |
| IC50 (Viability) | U87MG | 1 - 10 µM | 72 hours | Dose-dependent decrease in cell viability. | [3] |
| HDAC6 Degradation | U87MG | 1 - 10 µM | 24 - 48 hours | Dose-dependent decrease in HDAC6 protein levels. | [1] |
| p62 Accumulation | U87MG, LN-229, U251MG | 5 - 10 µM | 24 - 72 hours | Significant increase in p62 protein levels. | [1][4] |
| LC3-II Accumulation | U87MG, LN-229, U251MG | 5 - 10 µM | 24 - 72 hours | Increased LC3-II levels, indicative of autophagosome accumulation. | [4] |
| LC3 Puncta Formation | U87MG | 5 - 10 µM | 48 hours | Increased number of LC3-positive puncta per cell. | [3] |
Table 2: In Vivo this compound Treatment Parameters
| Parameter | Animal Model | Dosage | Treatment Duration | Key Observations | Reference |
| Tumor Growth Inhibition | Glioblastoma Xenograft | 10 mg/kg/day (i.p.) | 14 days | Significant inhibition of tumor growth. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-mediated autophagy inhibition.
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing glioblastoma cells and treating them with this compound.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, U251MG)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (6-well, 96-well, or coverslip-containing plates)
Procedure:
-
Cell Culture: Maintain glioblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells into the appropriate culture plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C.
-
Treatment: After allowing cells to attach overnight, replace the medium with fresh medium containing the desired final concentrations of this compound. A vehicle control (DMSO) should be included at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis of Autophagy Markers (LC3-II and p62)
This protocol details the detection of key autophagy-related proteins by Western blotting.
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash this compound-treated and control cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on SDS-PAGE gels and transfer to PVDF membranes.
-
Blocking: Block the membranes in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membranes with primary antibodies against LC3B (1:1000), p62 (1:1000), and β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or the level of LC3-II normalized to a loading control is used as an indicator of autophagosome number. The level of p62 normalized to a loading control is also determined.
Fluorescence Microscopy of LC3 Puncta
This protocol describes the visualization and quantification of autophagosomes by immunofluorescence.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-LC3B antibody (1:200) in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (1:500) for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.
-
Quantification: Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta indicates an accumulation of autophagosomes.
Autophagy Flux Assay with Bafilomycin A1
This assay is crucial to distinguish between an induction of autophagy and a blockage of the autophagic flux.
Materials:
-
This compound
-
Bafilomycin A1 (a lysosomal inhibitor)
-
Reagents for Western blot analysis (as in Protocol 2)
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. For the last 2-4 hours of the this compound treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells.
-
Control Groups: Include the following control groups:
-
Vehicle control (DMSO)
-
This compound alone
-
Bafilomycin A1 alone
-
This compound + Bafilomycin A1
-
-
Western Blot Analysis: Harvest the cells and perform Western blot analysis for LC3-II and p62 as described in Protocol 2.
-
Interpretation:
-
An increase in LC3-II levels with this compound alone suggests an accumulation of autophagosomes.
-
A further increase in LC3-II levels in the presence of both this compound and Bafilomycin A1, compared to Bafilomycin A1 alone, indicates that this compound is inducing the formation of autophagosomes which are then blocked from degradation.
-
If this compound blocks autophagic flux, the difference in LC3-II levels between the this compound + Bafilomycin A1 group and the this compound alone group will be less pronounced than the difference between the Bafilomycin A1 alone group and the vehicle control.
-
An accumulation of p62 with this compound treatment is also indicative of a blockage in autophagic degradation.
-
Conclusion
This compound serves as a powerful research tool for investigating the role of autophagy in cellular pathophysiology, particularly in the context of glioblastoma. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize this compound to achieve optimal and reproducible inhibition of autophagy for their specific experimental needs. It is recommended to perform dose-response and time-course experiments for each new cell line to determine the optimal conditions for autophagy inhibition.
References
- 1. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Selective Histone Deacetylase Inhibitor Induces Autophagy and Cell Death via SCNN1A Downregulation in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of autophagy increases susceptibility of glioblastoma stem cells to temozolomide by igniting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following J22352 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
J22352 is a highly selective, PROTAC-like histone deacetylase 6 (HDAC6) inhibitor that induces the degradation of HDAC6.[1][2][3] In the context of glioblastoma, this compound has demonstrated potent anti-tumor effects by modulating autophagy and enhancing the host's anti-tumor immune response.[1][2][3] A key aspect of its mechanism of action involves reducing the immunosuppressive activity of Programmed Death-Ligand 1 (PD-L1), thereby restoring and augmenting the activity of tumor-infiltrating lymphocytes (TILs).[1][2][3] This document provides detailed application notes and protocols for the analysis of immune cell populations by flow cytometry after treatment with this compound, with a focus on the glioblastoma microenvironment.
Flow cytometry is a powerful technique for single-cell analysis, allowing for the quantification and characterization of heterogeneous immune cell populations.[4] This is particularly relevant for assessing the immunomodulatory effects of this compound, as it enables the simultaneous analysis of cell surface markers, intracellular proteins, and signaling molecules within different immune cell subsets.
Data Presentation
The following tables summarize the expected quantitative changes in immune cell populations in the tumor microenvironment following this compound treatment, based on its known mechanism of action. These tables are designed for easy comparison and interpretation of flow cytometry data.
Table 1: Changes in Tumor-Infiltrating T Lymphocyte Populations
| Cell Population | Marker Profile | Expected Change with this compound | Purpose of Analysis |
| Cytotoxic T Cells | CD3+, CD8+ | Increase | To quantify the key effector cells in the anti-tumor response. |
| Helper T Cells | CD3+, CD4+ | Variable | To assess the overall T cell response and helper T cell polarization. |
| Regulatory T Cells | CD3+, CD4+, CD25+, FoxP3+ | Decrease | To evaluate the reduction of immunosuppressive T cell populations. |
Table 2: Analysis of T Cell Activation and Effector Function
| Marker | Cell Population | Expected Change with this compound | Purpose of Analysis |
| IFN-γ | CD8+ T Cells | Increase | To measure the production of a key pro-inflammatory and anti-tumor cytokine. |
| Granzyme B | CD8+ T Cells | Increase | To assess the cytotoxic potential of effector T cells. |
| PD-1 | CD8+ T Cells | Variable/Decrease | To evaluate the exhaustion status of T cells. |
Table 3: Analysis of Myeloid Cell Populations
| Cell Population | Marker Profile | Expected Change with this compound | Purpose of Analysis |
| M1 Macrophages | CD11b+, F4/80+, CD86+ | Increase | To quantify the pro-inflammatory, anti-tumor macrophage phenotype. |
| M2 Macrophages | CD11b+, F4/80+, CD206+ | Decrease | To quantify the anti-inflammatory, pro-tumor macrophage phenotype. |
| Mature Dendritic Cells | CD11c+, MHC-II high, CD80+, CD86+ | Increase | To assess the maturation of antigen-presenting cells crucial for T cell priming. |
Table 4: Analysis of PD-L1 Expression
| Cell Population | Marker | Expected Change with this compound | Purpose of Analysis |
| Tumor Cells | PD-L1 (CD274) | Decrease | To confirm the direct effect of this compound on this key immune checkpoint ligand. |
| Myeloid Cells | PD-L1 (CD274) | Decrease | To assess the impact on PD-L1 expression on antigen-presenting cells. |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Glioblastoma Tissue
This protocol describes the dissociation of glioblastoma tumor tissue to obtain a single-cell suspension suitable for flow cytometry analysis of tumor-infiltrating immune cells.
Materials:
-
Freshly resected tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (1 mg/mL)
-
DNase I (100 U/mL)
-
ACK lysis buffer
-
70 µm and 40 µm cell strainers
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Place the fresh tumor tissue in a petri dish containing cold RPMI-1640 medium.
-
Mince the tissue into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing RPMI-1640 with 1 mg/mL Collagenase IV and 100 U/mL DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic digestion by adding RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI-1640 with 10% FBS to neutralize the ACK buffer.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Filter the cell suspension through a 40 µm cell strainer.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
The single-cell suspension is now ready for antibody staining.
Protocol 2: Flow Cytometry Staining for T Cell Subsets and PD-L1
This protocol details the staining procedure for identifying T cell populations and analyzing PD-L1 expression on tumor and immune cells.
Materials:
-
Single-cell suspension from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Live/Dead stain (e.g., Zombie Aqua™)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Suggested Antibody Panel:
| Target | Fluorochrome | Clone |
| CD45 | BUV395 | 30-F11 |
| Live/Dead | Zombie Aqua™ | - |
| CD3 | APC-Cy7 | 145-2C11 |
| CD4 | PE-Cy7 | GK1.5 |
| CD8a | PerCP-Cy5.5 | 53-6.7 |
| PD-L1 (CD274) | PE | 10F.9G2 |
| IFN-γ | FITC | XMG1.2 |
| Granzyme B | Alexa Fluor 647 | GB11 |
Procedure:
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well V-bottom plate.
-
Stain for viability by adding the Live/Dead stain according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells with 200 µL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD45, CD3, CD4, CD8a, PD-L1).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (IFN-γ, Granzyme B), fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's protocol.
-
Add the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Mandatory Visualizations
Caption: this compound inhibits and degrades HDAC6, leading to reduced PD-L1 expression and enhanced anti-tumor immunity.
Caption: Workflow for preparing, staining, and analyzing immune cells from glioblastoma tissue by flow cytometry.
Caption: A sequential gating strategy to identify CD4+ and CD8+ T cell populations from a dissociated tumor sample.
References
- 1. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma. | Sigma-Aldrich [sigmaaldrich.com]
- 3. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. MedCite妿¯å¼æ-åºäºPubMedçå»å¦æç®AIå·¥å ·ï¼åpubmed.proç½ç«ï¼ [medcite.cn]
Troubleshooting & Optimization
J22352 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with J22352, a potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is recommended to prepare a stock solution of 10 mM in DMSO.[2]
Q2: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media (e.g., cell culture media or PBS). How can I prevent this?
A2: This is a common issue for hydrophobic compounds like this compound. Direct dilution of a high-concentration DMSO stock into aqueous solutions can cause the compound to crash out. To avoid this, it is crucial to use co-solvents to create a more stable formulation. For in vitro assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to minimize solvent-induced cellular toxicity. For in vivo studies, specific formulation protocols are required.
Q3: I am observing precipitation or phase separation during the preparation of my this compound formulation. What should I do?
A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid in the dissolution of this compound.[1] Ensure the solution becomes clear before use.
Q4: What are some established formulations to improve the solubility of this compound for in vivo experiments?
A4: Several protocols using co-solvents have been established to achieve a clear solution of this compound for in vivo administration. These typically involve a combination of DMSO, PEG300, Tween-80, and saline, or cyclodextrins.[1] Refer to the Experimental Protocols section for detailed methodologies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | This compound is poorly soluble in aqueous solutions. The concentration of the organic solvent (DMSO) may be too high in the stock solution and not sufficiently diluted in the final aqueous solution. | - Lower the final concentration of this compound in your experiment. - Decrease the concentration of your DMSO stock solution. - For in vitro experiments, consider using a formulation with a solubilizing agent like Tween-80 (at a low, non-toxic concentration). - For in vivo experiments, use one of the validated co-solvent formulations.[1] |
| Cloudiness or precipitation in the prepared formulation over time | The formulation may be unstable at the storage temperature, or the saturation limit has been exceeded. | - Prepare fresh solutions before each experiment. - If storing a stock solution, store it at -20°C or -80°C as recommended.[1] For solutions, use within 1 month when stored at -20°C to prevent loss of potency.[3] - Ensure all components of the formulation are fully dissolved before storage. |
| Inconsistent experimental results | This could be due to incomplete dissolution or precipitation of this compound, leading to a lower effective concentration. | - Visually inspect your solutions for any signs of precipitation before use. - If precipitation is observed, try to redissolve using gentle warming or sonication.[1] - Always prepare solutions consistently following a validated protocol. |
Quantitative Solubility Data
| Solvent/Formulation | Solubility | Result | Reference |
| DMSO | ≥ 10 mM | Clear solution | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.01 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.01 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.01 mM) | Clear solution | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (PEG300/Tween-80 Method) [1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL and mix until a clear solution is obtained.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (SBE-β-CD Method) [1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is achieved.
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
Simplified Signaling Pathway of this compound
This compound is a highly selective HDAC6 inhibitor that exhibits PROTAC-like properties, leading to the degradation of HDAC6.[4][5] This action inhibits autophagy and enhances the anti-tumor immune response in glioblastoma.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. probechem.com [probechem.com]
- 3. adooq.com [adooq.com]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in J22352 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using J22352 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, potent inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] It functions as a Proteolysis-Targeting Chimera (PROTAC)-like molecule, which not only inhibits the enzymatic activity of HDAC6 but also leads to its degradation via the ubiquitin-proteasome system.[1][3] This dual action makes it a powerful tool for studying the roles of HDAC6 in various cellular processes.
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in cancer research, particularly in the study of glioblastoma.[1][3][4] Its known effects include the inhibition of cancer cell migration, induction of autophagic cancer cell death, and enhancement of antitumor immunity by reducing the immunosuppressive activity of PD-L1.[1][3]
Q3: What is the IC50 value of this compound for HDAC6?
A3: The reported IC50 value for this compound against HDAC6 is approximately 4.7 nM.[2]
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO. It is recommended to use freshly opened, hygroscopic DMSO for the best solubility.[2] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[2] For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[2]
Q5: At what concentrations is this compound typically used in cell-based assays?
A5: Effective concentrations of this compound in cell-based assays can vary depending on the cell type and the duration of the experiment. For example, in U87MG glioblastoma cells, a dose-dependent decrease in cell viability has been observed in the range of 0.1-20 μM over 72 hours.[2] A concentration of 10 μM for 24 hours has been shown to cause a dose-dependent decrease in HDAC6 protein abundance.[2]
Troubleshooting Guides
Issue 1: No or low reduction in HDAC6 protein levels after this compound treatment.
Q: I've treated my cells with this compound, but my Western blot doesn't show a significant decrease in HDAC6 protein levels. What could be wrong?
A: Several factors could contribute to this observation. Here's a step-by-step troubleshooting guide:
-
Confirm this compound Integrity and Concentration:
-
Ensure your this compound stock solution was prepared and stored correctly to prevent degradation.[2]
-
Verify the final concentration of this compound in your cell culture medium. It's always good practice to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Check Cell Line and Experimental Conditions:
-
Cellular Machinery: The PROTAC-like mechanism of this compound relies on the cell's ubiquitin-proteasome system.[1][3] Ensure your cells have a functional proteasome. You can use a proteasome inhibitor (e.g., MG132) as a control to see if it rescues HDAC6 from degradation.
-
Treatment Duration: HDAC6 degradation is a time-dependent process. You may need to optimize the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.
-
-
Western Blotting Optimization:
-
Antibody Quality: Use a validated primary antibody specific for HDAC6.
-
Loading Control: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin).
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane, especially for a large protein like HDAC6. Ponceau S staining can be used to visualize total protein on the membrane before antibody incubation.
-
Issue 2: Unexpected or inconsistent results in cell viability assays.
Q: My cell viability assay results with this compound are not consistent, or I'm not seeing the expected decrease in viability. What should I check?
A: Inconsistent results in viability assays can be frustrating. Consider the following:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all wells. Overly confluent or sparse cultures can respond differently to treatment.
-
Compound Solubility: this compound, when diluted from a DMSO stock into aqueous culture medium, might precipitate if not mixed properly. Ensure the final DMSO concentration is low and consistent across all treatments (typically <0.5%).
-
Assay Type: The choice of viability assay can influence the results. Assays based on metabolic activity (e.g., MTT, WST-1) might be affected by changes in cellular metabolism induced by this compound. Consider using an assay that measures cell number directly (e.g., crystal violet staining) or one that assesses membrane integrity (e.g., trypan blue exclusion).
-
Positive and Negative Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated wells.
-
Positive Control: Use a known cytotoxic agent to ensure the assay is performing as expected.
-
Issue 3: Difficulty in interpreting autophagy-related results.
Q: I'm trying to assess the effect of this compound on autophagy, but the results are ambiguous. How can I get a clearer picture?
A: this compound has been reported to inhibit autophagy by promoting the degradation of HDAC6, which can lead to the accumulation of autophagic vacuoles.[5] This can sometimes be misinterpreted as an induction of autophagy. To clarify your results:
-
Use Multiple Markers: Do not rely on a single autophagy marker.
-
LC3-II: An increase in LC3-II can indicate either increased autophagosome formation or a blockage in autophagosome-lysosome fusion.
-
p62/SQSTM1: This protein is degraded by autophagy. An accumulation of p62 suggests an inhibition of autophagic flux. This compound treatment has been shown to lead to p62 accumulation.[5]
-
-
Autophagic Flux Assays: To distinguish between autophagy induction and inhibition, perform an autophagic flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the lysosomal inhibitor would indicate active autophagic flux. If there is no change, it suggests a blockage in the pathway.
Data Presentation
Table 1: Summary of Key Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| HDAC6 IC50 | 4.7 nM | Recombinant Human HDAC6 | [2] |
| Effective Concentration (Cell Viability) | 0.1 - 20 µM (72h) | U87MG Glioblastoma | [2] |
| Effective Concentration (HDAC6 Degradation) | 10 µM (24h) | U87MG Glioblastoma | [2] |
Experimental Protocols
Protocol 1: Western Blotting for HDAC6 and Acetylated α-Tubulin
-
Cell Lysis: After treating cells with this compound and appropriate controls, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC6, acetylated α-tubulin (a downstream target of HDAC6), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, a vehicle control (DMSO), and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Mandatory Visualizations
Caption: this compound signaling pathway leading to HDAC6 degradation.
Caption: General experimental workflow for this compound studies.
References
- 1. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The Role of HDAC6 in Glioblastoma Multiforme: A New Avenue to Therapeutic Interventions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: J22352 In Vivo Efficacy Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of J22352 for maximal therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, potent inhibitor of histone deacetylase 6 (HDAC6) with a proteolysis-targeting chimera (PROTAC)-like property.[1] This dual-action mechanism leads to the degradation of the HDAC6 protein.[1] By inhibiting HDAC6, this compound can induce anticancer effects through multiple pathways, including the modulation of autophagy and the enhancement of anti-tumor immune responses.[1][2]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: A previously reported effective dose in a glioblastoma xenograft model was 10 mg/kg, administered intraperitoneally (i.p.) daily for 14 days.[3] However, the optimal dose can vary significantly depending on the tumor model, animal strain, and desired therapeutic outcome. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a hydrophobic molecule and requires a specific formulation for in vivo use. A common vehicle for intraperitoneal injection is a mixture of DMSO, PEG300, Tween-80, and saline. For oral administration, formulations with corn oil or cyclodextrins can be considered to improve solubility and bioavailability.[3] It is essential to ensure the compound is fully dissolved and to prepare the formulation fresh daily.
Q4: What are the expected downstream effects of this compound treatment in vivo?
A4: Treatment with this compound is expected to lead to the degradation of HDAC6 in tumor tissue. This can result in increased acetylation of HDAC6 substrates, such as α-tubulin.[4] Additionally, this compound has been shown to modulate autophagy and enhance anti-tumor immunity, which may be observed through changes in relevant biomarkers.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | Sub-optimal dosage | Perform a dose-escalation study to identify the Maximum Tolerated Dose (MTD) and an efficacious dose range. |
| Poor bioavailability | Optimize the formulation and consider alternative routes of administration (e.g., oral gavage, intravenous). For PROTAC-like molecules, oral bioavailability can be challenging.[5] | |
| Inherent tumor resistance | Confirm HDAC6 expression in your tumor model. Evaluate downstream markers to confirm target engagement. | |
| Rapid metabolism/clearance | Conduct a pilot pharmacokinetic (PK) study to determine the half-life of this compound in your animal model. Adjust dosing frequency accordingly. | |
| Toxicity/Adverse Events (e.g., weight loss, lethargy) | Dose is too high | Reduce the dosage or the frequency of administration. Monitor animals closely for signs of toxicity. |
| Off-target effects | While this compound is highly selective for HDAC6, high concentrations may lead to off-target effects. Correlate adverse events with dose level. | |
| Formulation-related toxicity | Administer a vehicle-only control group to rule out toxicity from the formulation components. | |
| Inconsistent Results Between Animals | Improper drug administration | Ensure accurate and consistent dosing for all animals. For i.p. injections, ensure proper placement to avoid injection into organs. |
| Animal health status | Use healthy, age-matched animals and ensure consistent housing and diet. | |
| Tumor heterogeneity | Ensure uniform tumor size at the start of treatment. | |
| Difficulty Confirming Target Engagement | Inadequate tissue collection/processing | Harvest tissues at the expected time of peak drug concentration (Tmax). Use appropriate lysis buffers and protease/phosphatase inhibitors. |
| Insufficient antibody quality | Validate antibodies for western blotting or immunohistochemistry (IHC) using positive and negative controls. |
Experimental Protocols
Protocol 1: Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Model: Use the selected tumor-bearing mouse strain.
-
Group Allocation: Assign at least 3-5 mice per group. Include a vehicle control group.
-
Dose Selection: Start with a dose lower than the reported 10 mg/kg (e.g., 2.5 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 20, 40 mg/kg).
-
Administration: Administer this compound daily via the chosen route for a defined period (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Perform regular tumor volume measurements.
-
-
MTD Determination: The MTD is the highest dose that does not cause significant weight loss (typically >15-20%) or other signs of severe toxicity.
Protocol 2: Pharmacodynamic (PD) Analysis of HDAC6 Degradation
-
Animal Treatment: Treat tumor-bearing mice with this compound at the desired dose and a vehicle control.
-
Tissue Collection: At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice and collect tumor and other relevant tissues.
-
Protein Extraction: Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against HDAC6, acetylated α-tubulin, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize bands.
-
-
Quantification: Densitometrically quantify the protein bands to determine the extent of HDAC6 degradation and the increase in acetylated α-tubulin.
Protocol 3: Assessment of Autophagy Modulation
-
Animal Treatment and Tissue Collection: Follow the same procedure as in Protocol 2.
-
Western Blot Analysis:
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining for LC3B to visualize puncta formation, a hallmark of autophagosome formation.
-
Visualizations
Caption: this compound signaling pathway leading to tumor growth inhibition.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of J22352 in research
Welcome to the technical support center for J22352. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of Histone Deacetylase 6 (HDAC6) with a reported IC50 of 4.7 nM.[1][2] It functions as a proteolysis-targeting chimera (PROTAC)-like molecule, which not only inhibits the enzymatic activity of HDAC6 but also promotes its degradation.[3][4][5] The primary substrates of HDAC6 are non-histone proteins, most notably α-tubulin.[3][6] By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin.[6] In the context of glioblastoma research, this activity has been shown to decrease cell migration, induce autophagic cancer cell death, and enhance anti-tumor immune responses.[3][4]
Q2: I am observing changes in histone acetylation after treating my cells with this compound. Is this an expected on-target effect?
A2: While this compound is highly selective for the cytoplasmic protein HDAC6, some studies have reported an increase in histone acetylation at higher concentrations of this compound.[5] HDAC6's primary substrate is α-tubulin, and it does not typically deacetylate histones.[6] Therefore, a significant increase in histone acetylation may indicate one of two possibilities:
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Indirect (On-Target) Effect: The downstream consequences of HDAC6 inhibition and degradation could indirectly lead to changes in the expression or activity of other HDACs or histone acetyltransferases (HATs), resulting in altered histone acetylation.
-
Potential Off-Target Effect: At higher concentrations, this compound may be inhibiting other HDACs (Class I or IIa) that are responsible for histone deacetylation. It is crucial to use the lowest effective concentration to minimize this possibility.
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to elicit your desired on-target effect (e.g., increased tubulin acetylation) without significantly altering histone acetylation.
-
Use a More Selective HDAC6 Inhibitor: If histone acetylation is a concern for your experimental system, consider using a different HDAC6 inhibitor with a well-documented selectivity profile against histone-modifying HDACs.
-
Knockdown/Knockout Controls: To confirm that the observed phenotype is due to HDAC6 inhibition, use siRNA, shRNA, or CRISPR/Cas9 to reduce HDAC6 expression and see if it recapitulates the effects of this compound.
Q3: My cells are exhibiting unexpected toxicity or a phenotype that is inconsistent with HDAC6 inhibition. What could be the cause?
A3: Unexpected cellular responses could be due to off-target effects, especially if you are using high concentrations of this compound. This compound contains a hydroxamic acid moiety, which is a common feature in many HDAC inhibitors. This chemical group is known to chelate zinc ions, which are present in the active site of all zinc-dependent HDACs. While this compound is designed for high selectivity towards HDAC6, at higher concentrations, it may interact with other zinc-dependent enzymes.
Troubleshooting Workflow:
Below is a workflow to help you diagnose unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the "hook effect" with the PROTAC-like J22352
This technical support center provides troubleshooting guides and frequently asked questions for researchers using the PROTAC-like molecule J22352. The content is designed to address specific experimental challenges, with a focus on understanding and mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly selective, PROTAC-like inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] It functions by promoting the degradation of HDAC6, leading to anticancer effects, particularly in glioblastoma.[3][4] this compound has been shown to inhibit autophagy and enhance antitumor immunity.[3][4][5][6]
Q2: What is the "hook effect" in the context of PROTACs like this compound?
The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where the desired biological effect, such as protein degradation, decreases at high concentrations.[7][8][9] This results in a bell-shaped dose-response curve, where optimal activity is observed at an intermediate concentration.[8]
Q3: Why does the hook effect occur with this compound?
The hook effect with PROTACs like this compound is due to the formation of non-productive binary complexes at high concentrations.[8][10] For this compound to effectively degrade HDAC6, it must form a ternary complex with both HDAC6 and an E3 ubiquitin ligase.[11] At excessive concentrations, this compound is more likely to form separate binary complexes (this compound-HDAC6 and this compound-E3 ligase), which prevents the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[8][10]
Q4: What are the typical signs of a hook effect in my experiments with this compound?
The primary indication of a hook effect is a biphasic or bell-shaped dose-response curve in your HDAC6 degradation assays (e.g., Western blot, proteomics). You will observe robust degradation of HDAC6 at an optimal concentration of this compound, but as you increase the concentration further, the extent of HDAC6 degradation will decrease.
Q5: What is a recommended starting concentration range for this compound to avoid the hook effect?
The optimal concentration for this compound can be cell-line dependent. Based on available data, a starting range of 0.1 µM to 20 µM is recommended for initial dose-response experiments to identify the optimal concentration for HDAC6 degradation and to characterize the hook effect.[1] For cell viability assays, a similar range can be used over a 72-hour period.[1]
Troubleshooting Guides
Issue 1: Decreased HDAC6 degradation observed at high concentrations of this compound.
Possible Cause: You are likely observing the hook effect.
Troubleshooting Steps:
-
Confirm the Hook Effect:
-
Perform a detailed dose-response experiment with a wide range of this compound concentrations. A logarithmic dilution series is recommended (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM).
-
Analyze HDAC6 protein levels via Western blot or another quantitative protein analysis method.
-
Plot the percentage of HDAC6 degradation against the log of the this compound concentration. A bell-shaped curve is indicative of the hook effect.
-
-
Determine the Optimal Concentration (DCmax):
-
From your dose-response curve, identify the concentration of this compound that results in the maximum degradation of HDAC6. This is your optimal working concentration for this specific cell line and experimental conditions.
-
-
Use Concentrations at or Below the DCmax:
-
For all future experiments, use this compound at the empirically determined optimal concentration to ensure maximal HDAC6 degradation and avoid the confounding effects of the hook effect.
-
Issue 2: High variability in HDAC6 degradation between experiments.
Possible Cause: Inconsistent experimental conditions can exacerbate variability, especially when working on the steep slopes of the hook effect dose-response curve.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell passage numbers, confluency at the time of treatment, and media composition.
-
Monitor cell health to ensure that observed effects are not due to general cytotoxicity.
-
-
Precise this compound Preparation and Dosing:
-
Prepare fresh stock solutions of this compound and perform serial dilutions accurately.
-
Ensure thorough mixing when adding this compound to the cell culture medium.
-
-
Consistent Incubation Times:
-
Use a consistent treatment duration for all experiments, as the kinetics of PROTAC-mediated degradation can influence the results. A 24-hour treatment is a good starting point.[1]
-
Issue 3: No significant HDAC6 degradation is observed at any tested concentration of this compound.
Possible Causes:
-
Issues with the this compound compound.
-
Cell line-specific factors.
-
Problems with the experimental protocol.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Confirm the identity and purity of your this compound stock.
-
If possible, use a fresh vial of the compound.
-
-
Cell Line Characterization:
-
Confirm that your cell line expresses HDAC6 and the necessary E3 ligase components.
-
Some cell lines may have lower levels of the required E3 ligase, making them less susceptible to PROTAC-mediated degradation.
-
-
Protocol Optimization:
-
Review your Western blot protocol to ensure efficient protein extraction, transfer, and antibody performance.
-
Include appropriate positive and negative controls in your experiments. A positive control could be a cell line known to be sensitive to this compound. A negative control could be a compound structurally similar to this compound but lacking the E3 ligase binding moiety.
-
-
Assess Cell Permeability:
-
While this compound has demonstrated activity in cells, poor cell permeability can be a general issue for PROTACs.[7] If you suspect this is an issue, you may need to consult the literature for alternative delivery methods or analogs with improved permeability.
-
Quantitative Data Summary
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Target | HDAC6 | [1][2] |
| IC50 | 4.7 nM | [1][2] |
| Mechanism | PROTAC-like, promotes HDAC6 degradation | [3][4] |
| Cellular Effect | Decreases U87MG cell viability in a dose-dependent manner (0.1-20 µM) | [1] |
Table 2: Example Dose-Response Experiment for Hook Effect Characterization
| Concentration (µM) | Expected Outcome |
| 0 (Vehicle Control) | 100% HDAC6 levels |
| 0.01 | Minimal to no degradation |
| 0.1 | Partial degradation |
| 1 | Significant degradation |
| 5 | Near-maximal degradation (approaching DCmax) |
| 10 | Maximal degradation (DCmax) |
| 25 | Reduced degradation (Hook Effect) |
| 50 | Further reduced degradation (pronounced Hook Effect) |
Experimental Protocols
Protocol 1: Western Blotting for HDAC6 Degradation
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with a range of this compound concentrations (as outlined in Table 2) and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HDAC6 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the HDAC6 signal to the loading control. Calculate the percentage of HDAC6 degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 20 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Follow the manufacturer's instructions for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals; or add CellTiter-Glo® reagent and measure luminescence).
-
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the this compound concentration to determine the IC50.
Visualizations
Caption: Mechanism of this compound action and the hook effect.
Caption: Experimental workflow for investigating the hook effect.
Caption: Signaling pathway of this compound in glioblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges in using PROTAC-like compounds like J22352
Technical Support Center: JQ1-Based PROTACs
Welcome to the technical support center for JQ1-based PROTACs (Proteolysis-Targeting Chimeras). This guide provides troubleshooting advice, frequently asked questions (FAQs), and key experimental protocols to assist researchers in utilizing these powerful molecules for targeted protein degradation. The principles and challenges discussed here are broadly applicable to PROTAC-like compounds targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, including molecules like J22352.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a JQ1-based PROTAC?
A JQ1-based PROTAC is a heterobifunctional molecule designed to eliminate specific BET proteins (BRD2, BRD3, BRD4) from the cell.[1][2] It works by hijacking the body's own cellular disposal system, the ubiquitin-proteasome system (UPS).[1] The molecule has three key components: a "warhead" (derived from JQ1) that binds to a BET protein, a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting the two.[3][4] By simultaneously binding the target protein and the E3 ligase, the PROTAC forms a ternary complex, which leads to the target protein being tagged with ubiquitin and subsequently degraded by the proteasome.[3][5]
Q2: What is the "hook effect" and how does it impact my experiment?
The hook effect is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[6] This occurs because the bifunctional nature of the PROTAC leads to the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[7] When the PROTAC concentration is too high, it saturates both the target and the E3 ligase independently, preventing them from coming together. This can lead to misleading results, suggesting the compound is less effective than it is. It is crucial to perform a full dose-response curve to identify the optimal concentration range and observe the potential hook effect.[8][9]
Q3: Why is the choice of E3 ligase recruiter (e.g., for VHL vs. CRBN) important?
The activity of a PROTAC is highly dependent on the expression and functionality of the E3 ligase it recruits within the specific cell line being studied.[10][11] Cell lines can have varying levels of E3 ligases like VHL or Cereblon (CRBN).[10] If a cell line has low expression or a mutation in the gene for the recruited E3 ligase, the corresponding PROTAC will be ineffective.[10][11] Therefore, it is essential to either verify the expression of the relevant E3 ligase in your cell model or test PROTACs that recruit different E3 ligases (e.g., MZ1 for VHL and dBET1 for CRBN) to find the most effective one for your system.[10]
Q4: What are the downstream cellular effects of BET protein degradation?
BET proteins, particularly BRD4, are crucial epigenetic "readers" that regulate the transcription of key genes involved in cell proliferation and cancer, such as the oncogene c-Myc.[12][13] BRD4 binds to acetylated histones at enhancers and promoters, recruiting transcriptional machinery to drive gene expression.[12][14] By inducing the degradation of BRD4, a JQ1-based PROTAC effectively removes this co-activator from chromatin, leading to the suppression of c-Myc and other target genes. This inhibits tumor cell proliferation and can induce apoptosis (programmed cell death).[13][15]
Troubleshooting Guide
Problem: I am not observing degradation of my target protein.
This is a common issue with several potential causes. Follow this workflow to diagnose the problem.
Q&A Troubleshooting Steps:
-
Have you verified your experimental controls?
-
Proteasome Inhibitor Control: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is working correctly, inhibiting the proteasome should "rescue" the target protein from degradation, causing it to accumulate compared to treatment with the PROTAC alone.[16][17]
-
Inactive Control: Use an inactive version of the PROTAC if available (e.g., an epimer that doesn't bind the E3 ligase). This control should not induce degradation and confirms the effect is specific to the formation of the ternary complex.[18]
-
-
Have you performed a full dose-response and time-course experiment?
-
Dose-Response: As discussed in the FAQ, the "hook effect" can lead to a lack of degradation at high concentrations.[7] Test a wide range of concentrations (e.g., from low nanomolar to high micromolar) to find the optimal degradation concentration (DC50).
-
Time-Course: Protein degradation is a dynamic process. The optimal time to observe maximum degradation can vary between cell lines and PROTACs. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the ideal endpoint.[19]
-
-
Is the required E3 ligase present and functional in your cell line?
-
Check Expression: Verify the protein expression of the E3 ligase (e.g., VHL or CRBN) in your cell line via Western Blot or check public databases. Low or absent expression will render the PROTAC ineffective.[10][20]
-
Switch Ligase: If expression is low, consider using a different PROTAC that recruits a more abundant E3 ligase in your cell model.[11][17]
-
-
Are you experiencing off-target effects?
-
Unintended degradation of other proteins can occur, which may complicate results or cause toxicity.[3][21] For example, pomalidomide-based CRBN recruiters can sometimes induce degradation of other zinc-finger proteins.[21] While difficult to assess without proteomics, if you observe unexpected toxicity, off-target effects could be a cause.
-
-
Could there be issues with compound stability or permeability?
Quantitative Data: Performance of JQ1-Based PROTACs
The potency of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and its effect on cell viability is measured by its IC50 (the concentration required to inhibit 50% of cell proliferation). Below is a summary of reported values for two well-characterized JQ1-based BET PROTACs: MZ1 (recruits VHL) and dBET1 (recruits CRBN).
Table 1: Degradation Potency (DC50) of MZ1 and dBET1 on BET Proteins.
| Cell Line | PROTAC | Target Protein | DC50 (nM) | Dmax (% Degradation) |
|---|---|---|---|---|
| HeLa | MZ1 | BRD4 | ~2-20 | >90% |
| MV4-11 (AML) | MZ1 | BRD4 | ~50 | ~84% |
| HL60 (AML) | MZ1 | BRD4 | ~50 | ~68% |
| MV4-11 (AML) | dBET1 | BRD4 | 0.87 | Not Specified |
Data compiled from multiple sources. Values can vary based on experimental conditions like treatment time.[18][22]
Table 2: Anti-proliferative Activity (IC50) of MZ1 and dBET1 in AML Cell Lines.
| Cell Line | PROTAC | IC50 (µM) after 48h |
|---|---|---|
| NB4 | MZ1 | 0.279 |
| Kasumi-1 | MZ1 | 0.074 |
| MV4-11 | MZ1 | 0.110 |
| K562 | MZ1 | 0.403 |
| MV4-11 | dBET1 | Not Specified (lower potency than MZ1) |
Data from a study on AML cell lines.[16]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the key steps to assess the degradation of a target protein (e.g., BRD4) after treatment with a PROTAC.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MV4-11) in a 6-well plate at a density that will result in ~70-80% confluency at the time of harvest.[24]
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4 or 24 hours). Include a vehicle control (e.g., DMSO).[25]
-
For control experiments, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the final 4-6 hours of PROTAC treatment.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.[26]
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and loading buffer. Load 15-30 µg of total protein per lane onto an SDS-PAGE gel.[24]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[27]
-
Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-BRD4) overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading across lanes.[15]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an ECL (chemiluminescence) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures ATP levels as an indicator of metabolically active, viable cells.
-
Cell Seeding:
-
Seed cells in a white, opaque-walled 96-well plate suitable for luminescence readings. Seeding density should be optimized for the specific cell line and assay duration.
-
Allow cells to adhere and stabilize overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound.
-
Treat the cells and incubate for the desired period (e.g., 48 or 72 hours).[16] Include wells with vehicle control (DMSO) for 100% viability and wells with a known cytotoxic agent or no cells for 0% viability.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[26]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. JQ1 - Wikipedia [en.wikipedia.org]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. m.youtube.com [m.youtube.com]
- 6. marinbio.com [marinbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust [drugdiscoveryonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. opnme.com [opnme.com]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. seranovo.com [seranovo.com]
- 24. reddit.com [reddit.com]
- 25. academic.oup.com [academic.oup.com]
- 26. biorxiv.org [biorxiv.org]
- 27. Western blot protocol | Abcam [abcam.com]
Technical Support Center: J22352 & HDAC6 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the selective HDAC6 inhibitor, J22352, in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect HDAC6 protein levels?
This compound is a highly selective inhibitor of Histone Deacetylase 6 (HDAC6) that possesses Proteolysis-Targeting Chimera (PROTAC)-like properties.[1][2] This means that beyond just inhibiting the enzymatic activity of HDAC6, this compound actively promotes its degradation.[1][2][3] Consequently, when treating cells with this compound, a dose-dependent decrease in the total HDAC6 protein abundance is the expected outcome in a Western blot analysis.[1]
Q2: What is the expected molecular weight of HDAC6 in a Western blot?
HDAC6 is a relatively large protein, and its expected molecular weight is approximately 160 kDa.[4] However, the observed molecular weight can be consistent with literature values that may vary slightly.[5]
Q3: What are the recommended concentrations and treatment times for this compound?
The optimal concentration and treatment time for this compound can be cell-type dependent. However, published studies have shown effective HDAC6 degradation with concentrations in the micromolar range (e.g., 5.02 µM to 82.0 µM) and treatment times of 24 to 72 hours.[1][6] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q4: How can I confirm that this compound is active in my experiment?
Besides observing a decrease in the HDAC6 protein band, a common method to verify the activity of HDAC6 inhibitors is to assess the acetylation status of one of its primary non-histone substrates, α-tubulin.[7][8] Inhibition of HDAC6 should lead to an increase in the levels of acetylated α-tubulin. Therefore, probing your Western blot with an antibody against acetylated α-tubulin can serve as a positive control for this compound activity.
Troubleshooting Guide for HDAC6 Western Blot after this compound Treatment
This guide addresses common issues encountered when performing a Western blot for HDAC6 after treatment with this compound.
Issue 1: No decrease in HDAC6 signal after this compound treatment.
If you do not observe the expected decrease in the HDAC6 band intensity, consider the following possibilities and troubleshooting steps:
-
This compound Inactivity:
-
Solution: Verify the proper storage and handling of your this compound compound. Prepare fresh dilutions for each experiment.
-
Positive Control: As mentioned in the FAQs, probe for acetylated α-tubulin. An increase in acetylated α-tubulin signal would indicate that this compound is active, and the issue may lie elsewhere.
-
-
Insufficient Treatment:
-
Solution: Perform a dose-response experiment with a broader range of this compound concentrations and extend the treatment duration. Cell lines can vary in their sensitivity to the compound.
-
-
Western Blotting Issues:
-
Solution: Ensure efficient protein transfer, especially for a large protein like HDAC6 (approx. 160 kDa). Consider using a wet transfer system overnight at 4°C or a high-efficiency semi-dry transfer system. Use a positive control lysate from a cell line known to express HDAC6.
-
Issue 2: Weak or no HDAC6 signal in both control and treated samples.
A faint or absent HDAC6 band in all lanes could be due to several factors:
-
Low HDAC6 Expression:
-
Solution: The chosen cell line may express low levels of HDAC6. Consult literature to confirm HDAC6 expression levels in your cell model. If necessary, switch to a cell line with higher HDAC6 expression or use a positive control cell lysate.
-
-
Antibody Problems:
-
Solution: Ensure you are using a validated HDAC6 antibody at the recommended dilution. Optimize the antibody concentration by performing a titration. Use a fresh dilution of the primary antibody.
-
-
Insufficient Protein Loading:
-
Solution: Increase the amount of protein loaded per lane. A typical starting point is 20-30 µg of total protein.
-
Issue 3: High background or non-specific bands.
High background can obscure the specific HDAC6 signal.
-
Blocking Inefficiency:
-
Solution: Increase the blocking time and/or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Ensure the blocking buffer is freshly prepared.
-
-
Antibody Concentration Too High:
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing background.
-
-
Insufficient Washing:
-
Solution: Increase the number and duration of washes after primary and secondary antibody incubations.
-
Experimental Protocols
Cell Lysis and Protein Quantification
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
Western Blotting Protocol for HDAC6
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris or 7.5% Tris-Glycine polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. For a large protein like HDAC6, a wet transfer at 30V overnight at 4°C is recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary HDAC6 antibody at the recommended dilution (see table below) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and capture the image using a digital imager.
Recommended HDAC6 Antibody Dilutions
| Antibody Provider | Catalog Number | Recommended WB Dilution |
| Proteintech | 67250-1-Ig | 1:5000 - 1:50000[9] |
| Abcam | ab239362 | 1:1000 |
| Thermo Fisher Scientific | PA5-120113 | 1:500 - 1:1000[10] |
| Cell Signaling Technology | #7558 | 1:1000[4] |
| Thermo Fisher Scientific | MA5-25359 | 1:500 - 1:1000[11] |
Visualized Workflows and Pathways
Caption: Mechanism of this compound leading to HDAC6 degradation.
Caption: Troubleshooting workflow for HDAC6 Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC6 (D2E5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Anti-HDAC6 antibody [EPR22951-29] (ab239362) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HDAC6 antibody (67250-1-Ig) | Proteintech [ptglab.com]
- 10. HDAC6 Polyclonal Antibody (PA5-120113) [thermofisher.com]
- 11. HDAC6 Monoclonal Antibody (OTI3E7) (MA5-25359) [thermofisher.com]
Mitigating potential toxicity of J22352 in animal studies
This center provides guidance for researchers and drug development professionals on mitigating potential toxicities associated with J22352 in preclinical animal studies. This compound is a potent and selective HDAC6 inhibitor that promotes the degradation of HDAC6 and has shown anti-tumor effects by inhibiting autophagy and enhancing anti-tumor immunity in glioblastoma models.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective HDAC6 inhibitor with an IC50 of 4.7 nM.[2] It functions similarly to a PROTAC (proteolysis-targeting chimera), promoting the degradation of HDAC6. This leads to anti-cancer effects by inhibiting autophagy and eliciting an anti-tumor immune response in glioblastoma.[2]
Q2: What are the known or potential toxicities of this compound in animal studies?
A2: While this compound has been reported to be well-tolerated in mice at therapeutic doses (e.g., 10 mg/kg/day), potential off-target effects or dose-dependent toxicities should be carefully monitored.[2] Based on the general toxicological profiles of other anti-cancer agents, researchers should be vigilant for signs of hepatotoxicity and nephrotoxicity.[3][4][5][6] Regular monitoring of liver and kidney function is advised.
Q3: What are the recommended initial steps before starting a long-term this compound toxicity study?
A3: Before initiating chronic toxicity studies, it is crucial to conduct short-term, dose-ranging finding (DRF) studies.[7] These preliminary studies help establish the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[7] Acute toxicity studies can also provide guidance on the doses to be used in more prolonged studies.[8]
Q4: What are the key biomarkers to monitor for this compound-induced toxicity?
A4: For hepatotoxicity, serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are critical biomarkers.[3] For nephrotoxicity, blood urea nitrogen (BUN) and serum creatinine levels should be monitored.[6][9] Histopathological examination of liver and kidney tissues at the end of the study is also essential to identify any cellular damage.[10]
Troubleshooting Guide
This guide addresses common issues that may arise during in-vivo experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Unexpected Animal Weight Loss (>15%) | - Drug-related toxicity affecting appetite or metabolism.- Dehydration.- General malaise. | 1. Immediately record weight and clinical signs.2. Consider dose reduction or temporary cessation of dosing.3. Provide supportive care (e.g., hydration, palatable food).4. Consult with the institutional veterinarian. |
| Elevated Serum ALT/AST Levels (>3x Baseline) | - this compound-induced hepatotoxicity. | 1. Confirm elevated levels with a repeat blood sample.2. Reduce the dose of this compound in the affected cohort.3. At study termination, collect liver tissue for histopathological analysis to assess the extent of liver injury.[4] |
| Elevated Serum Creatinine/BUN Levels | - this compound-induced nephrotoxicity. | 1. Verify the findings with a subsequent blood draw.2. Lower the administered dose of this compound.3. Ensure animals have adequate access to water.4. Perform histopathological examination of the kidneys at the end of the study to look for tubular damage or other abnormalities.[3] |
| Significant Decrease in Animal Activity/Lethargy | - Systemic toxicity.- Neurological effects. | 1. Perform a thorough clinical examination of the animals.2. Monitor for other behavioral changes.[10]3. Consider reducing the dose or frequency of administration.4. If symptoms persist, humane euthanasia and necropsy may be necessary to determine the cause. |
Hypothetical Dose-Dependent Toxicity of this compound in Rats (28-Day Study)
The following table presents fictional data to illustrate potential dose-dependent toxicities.
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) | Serum ALT (U/L) | Serum Creatinine (mg/dL) | Key Histopathology Findings |
| Vehicle Control | +10% | 35 ± 5 | 0.6 ± 0.1 | No significant findings |
| 5 | +8% | 45 ± 8 | 0.7 ± 0.2 | No significant findings |
| 15 | +2% | 150 ± 25 | 1.1 ± 0.3 | Mild centrilobular necrosis (Liver) |
| 45 | -12% | 450 ± 60 | 2.5 ± 0.5 | Moderate hepatocellular necrosis (Liver), Mild acute tubular necrosis (Kidney) |
Key Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Rodents
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.
Methodology:
-
Animal Model: Use an equal number of male and female rodents (e.g., Sprague-Dawley rats), with at least 5 animals per sex per group.[11]
-
Acclimatization: Allow animals to acclimate for at least 5 days before the study begins.
-
Dose Selection: Based on in-vitro cytotoxicity data, select a minimum of three dose levels (low, medium, and high) plus a vehicle control group.
-
Administration: Administer this compound daily for 14 days via the intended clinical route (e.g., intraperitoneal injection).
-
Monitoring: Record body weight and feed consumption weekly.[11] Observe animals daily for clinical signs of toxicity (e.g., changes in activity, posture, respiration).
-
Terminal Procedures: At the end of the study, collect blood for clinical chemistry analysis (liver and kidney function tests).[11] Perform a gross necropsy and collect major organs for histopathological examination.
Protocol 2: Monitoring and Mitigation of Hepatotoxicity
Objective: To monitor for signs of liver injury during a chronic this compound study and implement mitigation strategies.
Methodology:
-
Baseline Data: Before starting the study, collect blood samples to establish baseline ALT and AST levels for all animals.
-
Interim Monitoring: For studies longer than 28 days, include interim blood collection time points (e.g., day 14, day 28) to monitor changes in liver enzymes.
-
Action Thresholds: Define action thresholds in the study protocol. For example, if a cohort's mean ALT/AST levels exceed three times the baseline, a dose reduction of 50% is triggered.
-
Histopathology: At the end of the study, the liver should be weighed and tissues should be preserved for microscopic examination to assess for necrosis, inflammation, and other signs of liver damage.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A review: Systematic research approach on toxicity model of liver and kidney in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. A review: Systematic research approach on toxicity model of liver and kidney in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity, nephrotoxicity, and drug/chemical interaction toxicity of platinum nanoparticles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. notesonzoology.com [notesonzoology.com]
- 9. wjbphs.com [wjbphs.com]
- 10. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 11. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
Validation & Comparative
A Head-to-Head Battle in HDAC6 Inhibition: J22352 vs. Tubastatin A
A comprehensive comparison of two prominent selective HDAC6 inhibitors, J22352 and Tubastatin A, reveals distinct mechanisms of action and potencies in the context of glioblastoma research. While both molecules effectively target the histone deacetylase 6 (HDAC6) enzyme, a key player in cancer cell survival and proliferation, their molecular strategies and inhibitory profiles exhibit notable differences.
This compound emerges as a highly potent, PROTAC-like inhibitor that not only blocks HDAC6 activity but also flags it for degradation by the cellular machinery. In contrast, Tubastatin A functions as a traditional selective inhibitor, effectively blocking the enzyme's active site. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific research needs in oncology and drug development.
Potency and Selectivity: A Quantitative Look
The inhibitory activity of this compound and Tubastatin A against HDAC6 has been quantified through in vitro enzymatic assays. This compound demonstrates superior potency with a half-maximal inhibitory concentration (IC50) of 4.7 nM.[1][2] Tubastatin A, while still a potent inhibitor, exhibits an IC50 of approximately 15 nM.[3]
| Inhibitor | HDAC6 IC50 | Selectivity Profile |
| This compound | 4.7 nM[1][2] | Described as "highly selective" for HDAC6.[1][2] |
| Tubastatin A | 15 nM[3] | >1000-fold selective for HDAC6 over most other HDACs; 57-fold selective over HDAC8.[3] |
Mechanisms of Action: Inhibition vs. Degradation
The most significant distinction between this compound and Tubastatin A lies in their mechanisms of action.
This compound: A PROTAC-like Degrader
This compound functions as a proteolysis-targeting chimera (PROTAC)-like molecule. This means it is a bifunctional molecule that simultaneously binds to HDAC6 and an E3 ubiquitin ligase, a component of the cell's protein disposal system. This induced proximity results in the ubiquitination of HDAC6, marking it for degradation by the proteasome. This degradation-based approach offers the potential for a more sustained and profound suppression of HDAC6 activity compared to simple inhibition. In the context of glioblastoma, this degradation of HDAC6 by this compound has been shown to inhibit autophagy and enhance the anti-tumor immune response.[1][4]
References
- 1. Combined Inhibition of Hedgehog and HDAC6: In Vitro and In Vivo Studies Reveal a New Role for Lysosomal Stress in Reducing Glioblastoma Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. MTT (Assay protocol [protocols.io]
A Comparative Analysis of J22352 and Tubacin Efficacy in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. The search for effective therapeutic agents has led to the investigation of various molecular targets, including histone deacetylase 6 (HDAC6). This guide provides a detailed comparison of two selective HDAC6 inhibitors, J22352 and tubacin, evaluating their efficacy in preclinical glioblastoma models based on available experimental data.
At a Glance: this compound vs. Tubacin
| Feature | This compound | Tubacin |
| Primary Mechanism | Selective HDAC6 inhibitor with PROTAC-like activity, inducing HDAC6 degradation.[1][2] | Selective HDAC6 inhibitor. |
| Key Effects in Glioblastoma | Induces autophagic cell death, inhibits cell migration, enhances anti-tumor immunity by reducing PD-L1 expression.[1][3] | Inhibits cell growth, suppresses autophagy, and enhances the cytotoxic effects of temozolomide (TMZ).[4] |
| Reported Efficacy | Demonstrates significant tumor growth inhibition in mouse subcutaneous xenografts and recruits CD8+ T lymphocytes to the tumor site.[5] | Inhibits the growth of glioblastoma cell lines (U251 and LN229) and enhances TMZ-induced cell death.[4] |
In-Depth Efficacy Analysis
This compound: A PROTAC-like HDAC6 Degrader
This compound is a highly selective HDAC6 inhibitor that exhibits a unique proteolysis-targeting chimera (PROTAC)-like property. This mechanism not only inhibits the enzymatic activity of HDAC6 but also leads to its proteasomal degradation, resulting in a sustained downstream effect.[1][2]
Anti-proliferative and Pro-apoptotic Effects: Experimental data indicates that this compound induces autophagic cancer cell death in glioblastoma cells.[1] This is a consequence of decreased HDAC6 expression, which plays a role in autophagy modulation.
Inhibition of Cell Migration: Treatment with this compound has been shown to decrease glioblastoma cell migration, a critical factor in the invasive nature of this cancer.[1]
Enhancement of Anti-tumor Immunity: A significant finding is the ability of this compound to reduce the expression of the immunosuppressive protein PD-L1.[1][3] This leads to the restoration of the host's anti-tumor immune response, characterized by the increased recruitment of CD8+ T cells to the tumor microenvironment.[5]
Tubacin: An HDAC6 Inhibitor with Autophagy-Modulating Properties
Tubacin is a well-characterized selective inhibitor of HDAC6. Its anti-glioblastoma effects are primarily linked to the inhibition of HDAC6's cytoplasmic functions, particularly its role in autophagy.
Inhibition of Cell Growth and Synergy with Temozolomide: Tubacin has been demonstrated to inhibit the growth of glioblastoma cell lines, including U251 and LN229.[4] Notably, it shows a synergistic effect when combined with the standard-of-care chemotherapeutic agent, temozolomide (TMZ), leading to more pronounced cancer cell death.[4]
Modulation of Autophagy: HDAC6 is involved in the fusion of autophagosomes with lysosomes. By inhibiting HDAC6, tubacin disrupts this process, leading to an accumulation of autophagosomes and ultimately contributing to cell death.[4]
Impact on the Sonic Hedgehog Pathway: Some studies on the closely related HDAC6 inhibitor, tubastatin A, suggest that inhibition of HDAC6 can downregulate the Sonic Hedgehog (Shh) signaling pathway, which is implicated in glioblastoma stem cell maintenance and tumor progression.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and tubacin/tubastatin A in glioblastoma models. It is important to note that this data is compiled from different studies and direct, head-to-head comparisons in the same experimental setup are limited.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | U87MG | Cell Viability | Data not explicitly found in abstract | [1] |
| This compound | GL261 | Cell Viability | Data not explicitly found in abstract | [1] |
| Tubastatin A | U87-MG | Cell Viability (MTT) | ~5 µM | [8] |
| Tubastatin A | GNS179 | Cell Viability (MTT) | ~2.5 µM | [8] |
| Tubastatin A | U251-MG | Cell Viability (MTT) | ~10 µM | [8] |
Table 2: In Vivo Efficacy
| Compound | Model | Dosage & Route | Key Findings | Reference |
| This compound | GL261 murine glioma subcutaneous xenograft | 50 mg/kg, i.p. | Significant tumor growth inhibition; Increased CD8+ T cell infiltration; Reduced PD-L1 expression. | [3] |
| Tubacin | Not explicitly found in vivo for glioblastoma in the provided results. | - | - | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, LN229) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or tubacin for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Glioblastoma cells are grown to a confluent monolayer in 6-well plates.
-
Scratch Creation: A sterile pipette tip is used to create a linear scratch (wound) in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with medium containing this compound or tubacin at desired concentrations.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours) using a microscope.
-
Analysis: The width of the scratch is measured over time to quantify the rate of cell migration and wound closure.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Glioblastoma cells are treated with this compound or tubacin for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Autophagy Assessment (Western Blot for LC3-II and p62)
-
Protein Extraction: Glioblastoma cells are treated with this compound or tubacin. Cell lysates are prepared using RIPA buffer.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against LC3 and p62/SQSTM1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy modulation.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and tubacin, and a typical experimental workflow for evaluating these compounds.
Caption: Mechanism of action for this compound in glioblastoma.
Caption: Mechanism of action for Tubacin in glioblastoma.
Caption: Experimental workflow for comparing HDAC6 inhibitors.
Conclusion
Both this compound and tubacin demonstrate promising anti-glioblastoma activity through their shared mechanism of HDAC6 inhibition. This compound stands out for its PROTAC-like activity, leading to HDAC6 degradation and a novel immunomodulatory effect by downregulating PD-L1. This dual action of inducing cancer cell death and enhancing anti-tumor immunity presents a compelling therapeutic strategy. Tubacin's efficacy, particularly its synergistic action with the standard chemotherapy agent temozolomide, highlights its potential in combination therapies.
Further head-to-head studies are warranted to directly compare the potency and long-term efficacy of these two compounds in clinically relevant glioblastoma models. The distinct mechanisms, particularly the immune-modulating properties of this compound, suggest that these inhibitors could be tailored to different therapeutic strategies, either as monotherapies or in combination with existing and emerging treatments for glioblastoma.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. immune-system-research.com [immune-system-research.com]
- 3. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Histone Deacetylase Inhibitor Induces Autophagy and Cell Death via SCNN1A Downregulation in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of HDAC6 in Glioblastoma Multiforme: A New Avenue to Therapeutic Interventions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubastatin A, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of histone deacetylase 6 by tubastatin A as an experimental therapeutic strategy against glioblastoma - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
On-Target Validation of J22352: A Comparative Guide to siRNA Knockdown of HDAC6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of the selective HDAC6 inhibitor, J22352, with the effects of small interfering RNA (siRNA) knockdown of HDAC6. The following sections detail the experimental protocols and present supporting data to validate that the pharmacological inhibition of HDAC6 by this compound phenocopies the genetic knockdown of the HDAC6 gene, thereby confirming its on-target activity.
Introduction to this compound and On-Target Validation
This compound is a highly selective inhibitor of Histone Deacetylase 6 (HDAC6) with a unique, PROTAC-like property that leads to the degradation of the HDAC6 protein.[1][2][3] Validating that the observed cellular effects of a small molecule inhibitor are indeed due to its interaction with the intended target is a critical step in drug development. One of the gold-standard methods for on-target validation is to compare the inhibitor's effects with those of a target-specific genetic knockdown, such as siRNA. If the pharmacological and genetic interventions produce similar phenotypes, it provides strong evidence that the inhibitor is acting on-target.
HDAC6 is a class IIb histone deacetylase that is primarily localized in the cytoplasm.[4] Its substrates are predominantly non-histone proteins, with α-tubulin being a key target.[5][6] By deacetylating α-tubulin, HDAC6 influences microtubule stability and dynamics, thereby impacting cellular processes such as cell migration and proliferation.[5][7] In several cancers, including glioblastoma, HDAC6 is overexpressed, and its inhibition has been shown to impede cancer cell growth and survival.[8][9]
This guide will focus on the experimental workflows and data used to demonstrate that this compound's effects on cancer cells are directly attributable to its inhibition and degradation of HDAC6, using siRNA-mediated knockdown as the benchmark for on-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Transfection for HDAC6 Knockdown
This protocol outlines the steps for transiently knocking down HDAC6 expression in a human cell line (e.g., glioblastoma cell line U87MG) using siRNA.
Materials:
-
HDAC6-targeting siRNA and non-targeting control siRNA (scrambled)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
HEK293T or a relevant glioblastoma cell line (e.g., U87MG, LN229, SNB19)[1]
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well to be transfected, dilute 30 pmol of siRNA (either HDAC6-targeting or control) in 150 µL of Opti-MEM™ Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 150 µL of Opti-MEM™ Medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~300 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-Lipofectamine™ complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
Western Blot Analysis
This protocol is used to assess the protein levels of HDAC6, acetylated α-tubulin, and total α-tubulin.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, anti-α-tubulin, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTS Assay)
This assay is used to quantify the effect of this compound and HDAC6 siRNA on cell proliferation.[5]
Materials:
-
96-well plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with HDAC6 siRNA and control siRNA as described above.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).[5]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Immunofluorescence Staining
This protocol is for visualizing the levels of acetylated α-tubulin within cells.[10]
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-acetylated-α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes.[10]
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block the cells with 5% BSA for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Data Presentation
The following tables summarize the quantitative data from experiments comparing the effects of this compound and HDAC6 siRNA.
Table 1: Comparison of this compound and HDAC6 siRNA on Protein Levels
| Treatment | HDAC6 Protein Level (% of Control) | Acetylated α-Tubulin Level (% of Control) |
| Control (Untreated/Scrambled siRNA) | 100 | 100 |
| This compound (10 µM) | Decreased[1] | Increased[11] |
| HDAC6 siRNA | Decreased[5] | Increased[5] |
Note: Specific quantitative values for this compound's effect on protein levels were not available in the searched literature, but the qualitative effects are consistently reported as decreased HDAC6 and increased acetylated α-tubulin.
Table 2: Effect of this compound and HDAC6 siRNA on Glioblastoma Cell Viability
| Treatment | Cell Viability (% of Control) |
| Control (Untreated/Scrambled siRNA) | 100 |
| This compound (0.1-20 µM) | Dose-dependent decrease[1] |
| HDAC6 siRNA | Significantly decreased[5] |
Note: A direct quantitative comparison from a single study was not available. However, multiple sources confirm that both this compound and HDAC6 siRNA significantly reduce the viability of glioblastoma cells.[1][8][9]
Table 3: Comparison of Effects on Cell Migration
| Treatment | Cell Migration |
| Control (Untreated/Scrambled siRNA) | Baseline |
| This compound | Decreased[2] |
| HDAC6 siRNA | Decreased[1][7] |
Note: Both this compound treatment and HDAC6 knockdown have been shown to inhibit the migration of glioblastoma cells.[1][2][7]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: HDAC6 signaling pathway and points of intervention.
Caption: Experimental workflow for validating this compound's on-target effects.
Caption: Logical comparison of this compound and HDAC6 siRNA effects.
Conclusion
The data presented in this guide demonstrates a strong correlation between the effects of the selective HDAC6 inhibitor, this compound, and the genetic knockdown of HDAC6 using siRNA. Both interventions lead to a decrease in HDAC6 protein levels, a subsequent increase in the acetylation of its primary substrate, α-tubulin, and ultimately, a reduction in glioblastoma cell viability and migration. This convergence of phenotypic outcomes provides robust validation of this compound's on-target activity, making it a valuable tool for further research into the therapeutic potential of HDAC6 inhibition.
References
- 1. IIp45 Inhibits Cell Migration through Inhibition of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. HDAC6 siRNA inhibits proliferation and induces apoptosis of HeLa cells and its related molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Immunofluorescence of microtubule acetylation [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of HDAC6 Inhibitors J22352 and Ricolinostat in Cancer Cells
A detailed guide for researchers, scientists, and drug development professionals on the preclinical efficacy and mechanisms of two selective histone deacetylase 6 (HDAC6) inhibitors, J22352 and ricolinostat, in the context of cancer cell biology.
This guide provides a comprehensive comparison of this compound and ricolinostat, two potent and selective inhibitors of HDAC6, an enzyme implicated in the progression of various cancers. While direct head-to-head preclinical studies are limited, this analysis synthesizes available data to offer insights into their respective mechanisms of action, efficacy in different cancer models, and the experimental approaches used to evaluate them.
Introduction to this compound and Ricolinostat
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in cellular processes such as protein trafficking and degradation, cell migration, and autophagy. Its overexpression has been linked to the pathogenesis of numerous malignancies, making it a compelling target for cancer therapy.
This compound is a highly selective HDAC6 inhibitor with a reported IC50 value of 4.7 nM.[1] A notable characteristic of this compound is its proteolysis-targeting chimera (PROTAC)-like property, which leads to the degradation of the HDAC6 protein.[2][3] This dual action of inhibition and degradation makes it a unique tool for studying the sustained effects of HDAC6 depletion.
Ricolinostat (ACY-1215) is another potent and selective HDAC6 inhibitor with an IC50 of 5 nM.[4][5] It exhibits over 10-fold selectivity for HDAC6 compared to class I HDACs.[4] Ricolinostat's mechanism involves the disruption of the aggresome pathway for misfolded protein clearance, leading to an accumulation of toxic protein aggregates within cancer cells.[6][7] This inhibitor has been evaluated in several clinical trials, particularly for hematological malignancies like multiple myeloma.[6][8]
Comparative Efficacy and Mechanism of Action
The following tables summarize the available quantitative data on the efficacy of this compound and ricolinostat in various cancer cell lines. It is important to note that these data are compiled from separate studies and direct comparisons should be made with caution.
Table 1: In Vitro Efficacy of this compound and Ricolinostat in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 | Key Findings |
| This compound | Glioblastoma | U87MG | Not explicitly stated, but dose-dependent decrease in viability observed up to 20 µM[1] | Promotes HDAC6 degradation, induces autophagic cell death, and decreases cell migration.[2][3] |
| Ricolinostat | Glioblastoma | U87, U251 | Not explicitly stated, but inhibits proliferation[9] | Inhibits glioblastoma growth.[9] |
| Ricolinostat | Lymphoma | WSU-NHL, Hut-78, Jeko-1 | 1.51 - 8.65 µM (after 48h)[10] | Induces apoptosis and shows synergistic effects with bendamustine.[10][11] |
| Ricolinostat | Multiple Myeloma | MOLP-8, U-266 | Not explicitly stated, but induces α-tubulin acetylation[12] | Overcomes bortezomib resistance in combination therapy.[6] |
| Ricolinostat | Uveal Melanoma | OMM2.5 | 6.51 µM[13] | Reduces cell survival and proliferation, arrests cell cycle in S phase, and induces apoptosis.[13] |
Table 2: Mechanistic Comparison of this compound and Ricolinostat
| Feature | This compound | Ricolinostat (ACY-1215) |
| Primary Target | HDAC6[1][2] | HDAC6[4][5] |
| IC50 | 4.7 nM[1] | 5 nM[4][5] |
| Mechanism of Action | PROTAC-like; promotes HDAC6 degradation.[2][3] Induces autophagic cell death.[2] Inhibits autophagy.[9] Reduces immunosuppressive PD-L1.[2] | Inhibits HDAC6 deacetylase activity.[7] Disrupts aggresome-mediated protein degradation.[6] Induces accumulation of misfolded proteins. |
| Key Downstream Effects | Decreased cell migration, increased autophagic cell death, restoration of anti-tumor immunity.[2][3] | Increased α-tubulin acetylation, apoptosis, cell cycle arrest.[6][13] |
| Clinical Development | Preclinical[2] | Phase 1/2 clinical trials for multiple myeloma and other cancers.[6][8][14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound mechanism of action.
Caption: Ricolinostat mechanism of action.
Caption: Workflow for cell viability and apoptosis assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound or Ricolinostat (in appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or ricolinostat in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Acetylated α-Tubulin
This method is used to detect the level of acetylated α-tubulin, a direct substrate of HDAC6, as a pharmacodynamic marker of HDAC6 inhibition.
Materials:
-
Cancer cell lines
-
This compound or Ricolinostat
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound or ricolinostat for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell lines
-
This compound or Ricolinostat
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound or ricolinostat for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
Both this compound and ricolinostat are highly potent and selective inhibitors of HDAC6 with demonstrated anti-cancer activity in preclinical models. This compound offers a unique dual mechanism of HDAC6 inhibition and degradation, which may lead to a more sustained biological effect. Ricolinostat has the advantage of having been more extensively studied, including in clinical trials, providing a clearer path to potential therapeutic applications.
The choice between these inhibitors for research purposes will depend on the specific scientific question. This compound is an excellent tool for investigating the consequences of complete and prolonged HDAC6 depletion, while ricolinostat is more relevant for studies aiming to translate findings to the clinical setting. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two promising HDAC6 inhibitors.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. Ricolinostat, the First Selective Histone Deacetylase 6 Inhibitor, in Combination with Bortezomib and Dexamethasone for Relapsed or Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Network-based assessment of HDAC6 activity predicts preclinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: J22352 Demonstrates Potent Anti-Glioblastoma Activity in Head-to-Head Comparison with Other HDAC Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical in vivo studies reveals that J22352, a highly selective HDAC6 inhibitor, exhibits significant anti-tumor efficacy in glioblastoma models, positioning it as a promising therapeutic candidate. This comparison guide synthesizes available data on the in vivo performance of this compound against other histone deacetylase (HDAC) inhibitors, including Vorinostat (SAHA), Tubastatin A, Romidepsin, and Belinostat, providing researchers, scientists, and drug development professionals with a detailed overview of their relative potencies and mechanisms of action.
This compound distinguishes itself through a novel, PROTAC-like mechanism, leading to the degradation of the HDAC6 enzyme. This mode of action contributes to its potent anti-cancer effects, which include the induction of autophagic cell death and enhancement of anti-tumor immunity.[1][2] In vivo studies in a U87 MG glioblastoma xenograft model demonstrated that intraperitoneal administration of this compound at a dose of 10 mg/kg daily for 14 days resulted in a remarkable tumor growth inhibition of over 80%.[3]
This head-to-head comparison provides a valuable resource for the oncology research community, offering a structured overview of the current landscape of HDAC inhibitors for the treatment of glioblastoma.
Comparative In Vivo Efficacy of HDAC Inhibitors in Glioblastoma
The following table summarizes the in vivo efficacy of this compound and other selected HDAC inhibitors in preclinical glioblastoma models.
| Compound | Class/Selectivity | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| This compound | Selective HDAC6 Inhibitor | U87 MG Subcutaneous Xenograft | 10 mg/kg, i.p., daily for 14 days | >80% Tumor Growth Inhibition | [3] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | Immunocompetent GBM Intracranial Xenograft | Not specified | Suppressed tumor growth and extended overall survival | |
| JOC1 | Selective HDAC6 Inhibitor | U87-MG Subcutaneous Xenograft | 40 mg/kg, i.p., for 30 days | Delayed tumor initiation and reduced tumor growth by ~80% | |
| Romidepsin | Class I Selective HDAC Inhibitor | Recurrent Glioblastoma Patients | 13.3 mg/m², i.v., on days 1, 8, and 15 of a 28-day cycle | Ineffective in patients with recurrent glioblastomas | |
| Belinostat | Pan-HDAC Inhibitor | Orthotopic Glioma Animal Models | Not specified | Showed anti-tumor effects |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of in vivo data. The following section outlines the typical protocols used in the evaluation of HDAC inhibitors in glioblastoma xenograft models.
Glioblastoma Xenograft Models
The most commonly utilized models for in vivo testing of HDAC inhibitors against glioblastoma are subcutaneous and orthotopic xenografts in immunocompromised mice.
-
U87 MG Xenograft Model: The U87 MG cell line, derived from a human malignant glioma, is a widely used model in glioblastoma research.[4] For subcutaneous models, U87 MG cells are injected into the flank of immunocompromised mice. Tumor growth is monitored regularly by caliper measurements. For orthotopic models, cells are stereotactically implanted into the brain of the mice, providing a more clinically relevant tumor microenvironment.[4]
-
GL261 Xenograft Model: The GL261 murine glioma cell line is used to create syngeneic models in immunocompetent mice, which is particularly valuable for studying the interplay between the tumor and the immune system.[5][6] GL261 cells are typically implanted intracranially to mimic human glioblastoma.[5]
Administration of Therapeutic Agents
The route and schedule of drug administration are critical parameters in in vivo studies.
-
This compound: In the reported study, this compound was administered via intraperitoneal (i.p.) injection.[3] A stock solution is typically prepared in a solvent such as DMSO and then diluted in a vehicle like saline or corn oil for injection.[3]
Endpoint Analysis
The efficacy of the tested HDAC inhibitors is evaluated through various endpoints.
-
Tumor Growth Inhibition: This is a primary endpoint, calculated by comparing the tumor volume in treated animals to that in a control (vehicle-treated) group.
-
Survival Analysis: In orthotopic models, the overall survival of the treated animals is a key indicator of therapeutic efficacy.
-
Immunohistochemistry: Tumor tissues are often collected at the end of the study for immunohistochemical analysis to investigate the molecular mechanisms of action, such as changes in protein expression (e.g., HDAC6, PD-L1) and immune cell infiltration.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by HDAC inhibitors and the experimental workflow of a typical in vivo study.
Caption: Signaling pathway of HDAC inhibitors in glioblastoma.
Caption: Experimental workflow for in vivo HDACi studies.
References
- 1. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
Unraveling the J22352 Enigma: A Comparative Cross-Validation with Genetic Models and Alternative Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel HDAC6 inhibitor, J22352, against genetic models and alternative therapeutic compounds. Supported by experimental data, we delve into its mechanism of action, offering a clear perspective on its potential in glioblastoma therapy.
This compound has emerged as a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), demonstrating a unique proteolysis-targeting chimera (PROTAC)-like mechanism. This innovative approach not only inhibits the enzymatic activity of HDAC6 but also promotes its degradation, offering a distinct advantage over traditional inhibitors. This guide cross-validates the mechanism of this compound with genetic models of HDAC6 silencing and compares its efficacy against other known HDAC6 inhibitors.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound exerts its anti-cancer effects in glioblastoma through a dual mechanism: inhibition of autophagy and enhancement of the anti-tumor immune response.[1][2] Its PROTAC-like property leads to the accumulation of p62 and subsequent proteasomal degradation of ubiquitinated HDAC6.[1][2] This degradation of HDAC6 is a key differentiator from other HDAC inhibitors. The reduction in HDAC6 levels leads to decreased cell migration, increased autophagic cancer cell death, and significant inhibition of tumor growth.[1] Furthermore, this compound has been shown to reduce the immunosuppressive activity of PD-L1, thereby restoring the host's anti-tumor activity.[1][2]
Cross-Validation with Genetic Models
The effects of this compound have been shown to be consistent with those observed in genetic knockdown models of HDAC6. Studies have demonstrated that siRNA-mediated knockdown of HDAC6 in glioma cells inhibits their proliferation, mirroring the outcomes of this compound treatment.[1][2] This correlation provides strong evidence that the primary anti-tumor effects of this compound are indeed mediated through the specific targeting and degradation of HDAC6.
Performance Comparison with Alternative HDAC6 Inhibitors
This compound stands out among other HDAC6 inhibitors due to its degradative action. While other inhibitors like Tubastatin A and Ricolinostat also target HDAC6, they primarily act by inhibiting its deacetylase activity without causing its degradation.
Quantitative Data Summary
| Compound/Model | Target | Mechanism of Action | IC50 (nM) | Key Effects in Glioblastoma |
| This compound | HDAC6 | PROTAC-like degradation | 4.7[3] | Inhibits autophagy, enhances anti-tumor immunity, reduces PD-L1 expression, promotes tumor cell death.[1][2] |
| HDAC6 siRNA | HDAC6 | Genetic Knockdown | N/A | Inhibits glioma cell proliferation.[1][2] |
| Tubastatin A | HDAC6 | Inhibition of deacetylase activity | ~58 | Reverses epithelial-mesenchymal transition, inhibits Sonic Hedgehog pathway. |
| Ricolinostat (ACY-1215) | HDAC6 | Inhibition of deacetylase activity | ~5 | Induces apoptosis, shows synergistic activity with other chemotherapeutics.[4][5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its validation.
References
- 1. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Immunohistochemical expression of programmed death-ligand 1 and CD8 in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network-based assessment of HDAC6 activity predicts preclinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking J22352's Anti-Tumor Effects Against Standard-of-Care Therapies in Glioblastoma: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-tumor effects of the novel selective Histone Deacetylase 6 (HDAC6) inhibitor, J22352, against standard-of-care therapies for glioblastoma (GBM). The data presented is based on available preclinical studies and is intended to inform researchers and drug development professionals on the potential of this compound as a therapeutic candidate.
Introduction to this compound and Standard-of-Care for Glioblastoma
Glioblastoma is the most aggressive and common primary brain tumor in adults.[1][2] The current standard of care for newly diagnosed GBM consists of maximal safe surgical resection, followed by radiotherapy and concomitant chemotherapy with the alkylating agent temozolomide (TMZ).[1][3][4][5] For recurrent GBM, treatment options are more varied and less standardized, often involving nitrosoureas like lomustine, or the anti-angiogenic agent bevacizumab.[4][5][6] Despite this multimodal approach, the prognosis for GBM patients remains poor, highlighting the urgent need for novel therapeutic strategies.[1][2]
This compound is a highly selective HDAC6 inhibitor that has demonstrated potent anti-tumor effects in preclinical models of glioblastoma.[7] It exhibits a unique, PROTAC-like property that leads to the degradation of HDAC6, thereby affecting multiple oncogenic pathways.[7] This guide summarizes the available preclinical data for this compound and compares its efficacy against temozolomide, a cornerstone of GBM chemotherapy.
Mechanism of Action
Understanding the distinct mechanisms of action is crucial for evaluating the therapeutic potential of this compound in the context of current treatments.
2.1. This compound: A Selective HDAC6 Inhibitor
HDAC6 is overexpressed in glioblastoma and its inhibition has been shown to suppress glioma cell proliferation.[7][8] this compound exerts its anti-tumor effects through a multi-pronged mechanism:
-
HDAC6 Degradation: this compound promotes the proteasomal degradation of HDAC6.[7]
-
Autophagy Inhibition: This leads to an accumulation of autophagic vacuoles and subsequent inhibition of the autophagic flux, resulting in autophagic cancer cell death.[7]
-
Enhanced Anti-Tumor Immunity: this compound has been shown to reduce the immunosuppressive activity of PD-L1, which may restore the host's anti-tumor immune response.[7]
2.2. Standard-of-Care Mechanisms
-
Temozolomide (TMZ): An oral alkylating agent that crosses the blood-brain barrier.[9][10] It methylates DNA, primarily at the O6 position of guanine, which triggers DNA damage and leads to cancer cell apoptosis.[11][12]
-
Bevacizumab: A monoclonal antibody that targets Vascular Endothelial Growth Factor A (VEGF-A).[13][14] By inhibiting VEGF-A, it prevents angiogenesis, the formation of new blood vessels that tumors need to grow.[14]
-
Lomustine: A nitrosourea compound that acts as an alkylating agent, causing cross-linking of DNA and RNA, which ultimately results in cytotoxicity.[15]
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table compares the reported IC50 values of this compound and temozolomide in human glioblastoma cell lines.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| This compound | U87MG | ~0.1-20 (dose-dependent decrease in viability) | 72 hours | N/A |
| Temozolomide | U87MG | 230.0 (Median) | 72 hours | [16][17] |
| Temozolomide | U251 | 176.5 (Median) | 72 hours | [17] |
| Temozolomide | T98G | 438.3 (Median) | 72 hours | [16][17] |
| Temozolomide | Patient-Derived | 220.0 (Median) | 72 hours | [16][17] |
Note: The IC50 values for Temozolomide can be highly variable depending on the experimental conditions and the specific patient-derived cell line. The values presented are medians from a systematic review.[16][17][18]
Comparative In Vivo Efficacy
In vivo studies using xenograft models provide crucial information about a compound's anti-tumor activity in a living organism.
| Compound | Model | Dosage | Key Findings | Citation |
| This compound | Nude mice with U87MG xenografts | 10 mg/kg, i.p. daily for 14 days | >80% tumor growth inhibition (TGI). Well tolerated. | N/A |
| Temozolomide | Mice with GBM10 intracranial xenografts | 66 mg/kg for 3x 5-day cycles | Significant increase in survival when combined with an MDM2 inhibitor. | [19][20] |
| Temozolomide | Mice with U87 and U87-TR xenografts | N/A | In combination with SN-38 microparticles, reduced tumor growth and extended survival. | [21] |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to preclinical research. Below are representative protocols for the key experiments cited.
5.1. Protocol: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of a compound on glioblastoma cells.
-
Cell Seeding: Plate glioblastoma cells (e.g., U87MG) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or Temozolomide) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
5.2. Protocol: In Vivo Xenograft Study
This protocol outlines a subcutaneous xenograft model to evaluate in vivo anti-tumor efficacy.
-
Cell Preparation: Harvest glioblastoma cells and resuspend them in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 4-6 week old immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., this compound) or vehicle control via the specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
The preclinical data available for this compound suggests it is a promising therapeutic candidate for glioblastoma. Its unique mechanism of action, involving HDAC6 degradation and modulation of both autophagy and the immune response, distinguishes it from current standard-of-care therapies. The in vitro and in vivo data indicate potent anti-tumor activity, which warrants further investigation.
Direct comparative studies of this compound against temozolomide and other standard treatments in orthotopic and patient-derived xenograft (PDX) models will be critical in fully elucidating its therapeutic potential. Furthermore, exploring combination strategies with existing therapies could reveal synergistic effects and provide new avenues for improving outcomes for patients with glioblastoma.
References
- 1. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. ascopubs.org [ascopubs.org]
- 6. How did lomustine become standard of care in recurrent glioblastoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of HDAC6 in Glioblastoma Multiforme: A New Avenue to Therapeutic Interventions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes [mdpi.com]
- 11. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 13. Efficacy and safety of bevacizumab for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of J22352: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for J22352, a selective HDAC6 inhibitor, is not publicly available, established guidelines for the disposal of hazardous chemical waste provide a clear framework for its management. This guide offers a step-by-step operational plan for the proper disposal of this compound, aligning with general laboratory safety protocols to minimize risk and ensure compliance.
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste management is to prevent harm to individuals and the environment.[1] This involves meticulous planning, proper handling, and adherence to institutional and regulatory standards. Key considerations include minimizing waste generation, appropriate labeling, and proper segregation of chemical waste.[1] Disposal of chemicals directly into sinks or trash is strictly prohibited.[1]
Step-by-Step Disposal Protocol for this compound
The following procedure is based on general best practices for the disposal of hazardous laboratory chemicals and should be adapted to comply with your institution's specific policies and local regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[2][3]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[2]
2. Waste Segregation and Containerization:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Designate a specific, properly labeled waste container for this compound. The container should be made of a material compatible with the chemical and have a secure screw-top lid.[1]
-
Containers should not be filled to more than 80% capacity to prevent spills.[1]
-
The outer surface of the waste container must be kept clean and free of contamination.[1]
3. Labeling of Waste Containers:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific constituents and their approximate concentrations if it is a mixture.
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
4. Storage of Chemical Waste:
-
Store the this compound waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.[3]
-
Do not store incompatible chemicals together. While the specific incompatibilities of this compound are not detailed, as a general rule, keep it away from strong oxidizing agents.[2][3]
5. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all the necessary information about the waste, as indicated on the label.
-
Follow their specific procedures for waste pickup and documentation.
Quantitative Data Summary: Chemical Waste Categorization
To facilitate proper segregation, chemical waste is often categorized based on its properties. The following table provides a general framework for such categorization.
| Waste Category | Description | Examples |
| Halogenated Organics | Organic solvents or compounds containing chlorine, bromine, fluorine, or iodine. | Chloroform, Dichloromethane |
| Non-Halogenated Organics | Organic solvents or compounds that do not contain halogens. | Acetone, Ethanol, Hexane |
| Acids | Aqueous solutions with a pH less than 2. Strong acids should not be mixed. | Hydrochloric Acid, Sulfuric Acid |
| Bases | Aqueous solutions with a pH greater than 12.5. Strong bases should not be mixed. | Sodium Hydroxide, Potassium Hydroxide |
| Heavy Metals | Solutions and salts containing heavy metals. | Lead, Mercury, Cadmium compounds |
| Solid Chemical Waste | Contaminated labware (e.g., pipette tips, gloves), and solid chemical reagents. | Contaminated gloves, weigh boats, solid this compound |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound chemical waste.
By adhering to these general yet crucial procedures, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and guidelines as the primary source of information.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for J22352
For researchers, scientists, and drug development professionals working with the potent and selective HDAC6 inhibitor J22352, a comprehensive understanding of safety and handling procedures is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on guidelines for handling similar potent research compounds, including other HDAC inhibitors and Proteolysis-Targeting Chimeras (PROTACs).
This compound is a PROTAC-like molecule that induces the degradation of HDAC6, an enzyme implicated in various cancers, including glioblastoma. Its potency and mechanism of action necessitate stringent handling protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potential bioactivity of this compound, a multi-layered approach to personal protection and engineering controls is essential. All handling of this compound, especially in its powdered form, should be conducted in a designated area with restricted access.
Table 1: Personal Protective Equipment and Engineering Controls for this compound
| Control Type | Requirement | Rationale |
| Engineering Controls | Chemical Fume Hood or Ventilated Balance Enclosure | To minimize inhalation of aerosolized powder or vapors from solutions. |
| Safety Shower and Eyewash Station | Must be readily accessible in case of accidental exposure. | |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. Gloves should be changed frequently. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of potent compounds. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is critical for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the compound name and any hazard warnings.
Preparation of Solutions
-
All weighing and solution preparation should be performed within a chemical fume hood or other ventilated enclosure.
-
Use dedicated spatulas and weighing boats for handling the solid compound.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
Experimental Use
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with the compound, whether in solid or solution form.
-
Minimize the quantities of this compound used in experiments to what is strictly necessary.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing boats, should be collected in a designated, sealed waste container for hazardous waste disposal.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
